But-2-ene-1,4-diyl diacetate
Description
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Properties
IUPAC Name |
[(E)-4-acetyloxybut-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-75-5 | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-But-2-ene-1,4-diyl diacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(E)-But-2-ene-1,4-diyl diacetate , also known as trans-1,4-diacetoxy-2-butene, is a bifunctional electrophilic compound that serves as a versatile building block in modern organic synthesis. Its stereodefined trans-alkene backbone, coupled with two reactive acetate leaving groups at the allylic positions, makes it a valuable precursor for the construction of complex molecular architectures, including those found in medicinally relevant compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a focus on practical applications for the research and drug development community.
Core Molecular and Physical Properties
(E)-But-2-ene-1,4-diyl diacetate is a diester with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1]. The presence of the central carbon-carbon double bond with an (E)- or trans-configuration is a key structural feature that dictates its reactivity and stereochemical outcomes in various transformations.
Physicochemical Data
While experimental data for the (E)-isomer is not consistently reported in readily available literature, data for the corresponding (Z)-isomer and related compounds, along with computed properties, provide a reliable profile. The trans-isomer is generally more thermodynamically stable than its cis-counterpart due to reduced steric strain[2].
| Property | Value | Source(s) |
| IUPAC Name | [(E)-4-acetyloxybut-2-enyl] acetate | [1] |
| CAS Number | 18621-75-5 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Boiling Point | 120-121 °C at 18 mmHg (for (Z)-isomer) | [3] |
| 230.9 ± 28.0 °C at 760 mmHg (for (Z)-isomer) | [4] | |
| Density | 1.08 g/mL at 25 °C (for (Z)-isomer) | [3] |
| Refractive Index | n20/D 1.443 (lit.) (for (Z)-isomer) | [3] |
| Flash Point | >110 °C (for (Z)-isomer) | |
| Solubility | Not miscible in water (for (Z)-isomer) |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of (E)-but-2-ene-1,4-diyl diacetate. The symmetry of the molecule simplifies its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. Key expected signals include:
-
A singlet for the six methyl protons of the two acetate groups.
-
A doublet for the four methylene protons adjacent to the ester oxygen atoms.
-
A triplet for the two vinylic protons of the central double bond. The coupling constant between the vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans-alkene.
¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing three distinct signals:
-
A signal for the methyl carbons of the acetate groups.
-
A signal for the methylene carbons.
-
A signal for the vinylic carbons.
The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorption bands for (E)-but-2-ene-1,4-diyl diacetate include:
-
A strong C=O stretching vibration for the ester carbonyl groups, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching vibrations for the ester linkage, usually appearing as two bands in the region of 1250-1000 cm⁻¹.
-
A C=C stretching vibration for the trans-alkene, which is often weak or absent in symmetrical trans-alkenes, but may appear around 1670 cm⁻¹.
-
A characteristic C-H out-of-plane bending vibration for the trans-vinylic hydrogens, typically observed as a strong band around 965 cm⁻¹.
Synthesis of (E)-But-2-ene-1,4-diyl diacetate
The most common and straightforward synthesis of (E)-but-2-ene-1,4-diyl diacetate involves a two-step procedure starting from the commercially available 2-butyne-1,4-diol.
Step 1: Stereoselective Reduction of 2-Butyne-1,4-diol
The first step is the stereoselective reduction of the alkyne to the corresponding (E)-alkene, (E)-but-2-ene-1,4-diol. This is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia.
Caption: Stereoselective reduction of 2-butyne-1,4-diol.
Step 2: Acetylation of (E)-But-2-ene-1,4-diol
The resulting (E)-diol is then acetylated to afford the final product. This is a standard esterification reaction, commonly carried out using an excess of an acetylating agent in the presence of a base to neutralize the acidic byproduct.
-
To a solution of (E)-but-2-ene-1,4-diol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add pyridine (2.2 equivalents).
-
Slowly add acetic anhydride (2.5 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure (E)-but-2-ene-1,4-diyl diacetate.
Caption: Acetylation of (E)-but-2-ene-1,4-diol.
Chemical Reactivity and Synthetic Applications
The reactivity of (E)-but-2-ene-1,4-diyl diacetate is dominated by the presence of the two allylic acetate groups, which are good leaving groups in nucleophilic substitution reactions, and the electron-deficient double bond, which can participate in cycloaddition reactions.
Nucleophilic Substitution Reactions
The allylic nature of the acetate groups makes them susceptible to displacement by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 or Sₙ2' mechanism, allowing for the introduction of various functionalities at the 1- and 4-positions of the butene backbone. This makes the compound a valuable C4 building block in organic synthesis.
Diels-Alder Reaction
(E)-But-2-ene-1,4-diyl diacetate can function as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the construction of six-membered rings[5][6][7]. The electron-withdrawing nature of the acetate groups activates the double bond, making it more reactive towards electron-rich dienes.
A key feature of the Diels-Alder reaction is its stereospecificity. As a trans-dienophile, (E)-but-2-ene-1,4-diyl diacetate will react with a diene to form a cyclohexene derivative where the two acetate groups are in a trans-relationship in the newly formed ring[2]. This stereochemical control is a significant advantage in the synthesis of complex target molecules with defined stereocenters.
Caption: Diels-Alder reaction with (E)-but-2-ene-1,4-diyl diacetate.
This stereospecificity has been exploited in the synthesis of natural products and their analogues, where the formation of a six-membered ring with a specific stereochemistry is a crucial step.
Applications in Drug Development
The dienyl ester motif is a key structural feature in several biologically active natural products, including the potent anticancer agent dictyostatin[1]. While direct use of (E)-but-2-ene-1,4-diyl diacetate in the synthesis of dictyostatin is not explicitly detailed, its structural similarity to key intermediates highlights its potential as a building block for the synthesis of such complex molecules. Its ability to introduce a functionalized four-carbon unit with defined stereochemistry makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Safety and Handling
Hazard Identification
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Irritation: Likely to be irritating to the skin, eyes, and respiratory system.
-
Combustibility: It is a combustible liquid with a relatively high flash point.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) in case of a fire.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
(E)-But-2-ene-1,4-diyl diacetate is a valuable and versatile C4 building block in organic synthesis. Its defined trans-stereochemistry and the presence of two reactive allylic acetate groups allow for a range of stereocontrolled transformations, most notably as a dienophile in Diels-Alder reactions. For researchers and professionals in drug development, a thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the construction of complex and biologically active molecules. Adherence to proper safety and handling procedures is essential when working with this and related chemical compounds.
References
-
ResearchGate. (n.d.). Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 a) and... Retrieved from [Link]
-
ResearchGate. (n.d.). The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2... Retrieved from [Link]
-
Chemsrc. (n.d.). (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0. Retrieved from [Link]
-
PubChem. (n.d.). But-2-ene-1,4-diyl diacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Diels‐Alder Reaction Ethylenic and Acetylenic Dienophiles. Retrieved from [Link]
-
PubMed Central. (n.d.). The simplest Diels–Alder reactions are not endo-selective. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
ResearchGate. (2002, May 14). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. Retrieved from [Link]
-
Carl Roth. (2015, April 15). Safety Data Sheet: Ethylene glycol diacetate. Retrieved from [Link]
- Google Patents. (n.d.). RU2150460C1 - Method of synthesis of 1,4-butynediol.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones. Retrieved from [Link]
-
Capot Chemical. (2010, December 16). MSDS of 2-Oxa-1,4-Butanediol Diacetate. Retrieved from [Link]
Sources
- 1. But-2-ene-1,4-diyl diacetate | C8H12O4 | CID 638131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]
- 4. (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
cis-1,4-Diacetoxy-2-butene structural formula and isomers
An In-depth Technical Guide to cis-1,4-Diacetoxy-2-butene: Structure, Isomerism, and Synthetic Utility
Authored by a Senior Application Scientist
Preamble: The Strategic Importance of C4 Building Blocks in Synthesis
In the landscape of modern organic synthesis, the strategic selection of foundational building blocks is paramount to the successful construction of complex molecular architectures. Among these, C4 synthons offer a versatile platform for introducing functionality and stereochemical complexity. 1,4-Diacetoxy-2-butene, a bifunctional alkene, stands out as a particularly valuable intermediate. Its utility is profoundly influenced by the geometric arrangement of its substituents around the carbon-carbon double bond. This guide provides a detailed exploration of the cis-isomer, cis-1,4-diacetoxy-2-butene, offering a comparative analysis with its trans counterpart and delving into its synthesis and key applications for researchers, chemists, and professionals in drug development.
Molecular Structure and Physicochemical Properties of cis-1,4-Diacetoxy-2-butene
cis-1,4-Diacetoxy-2-butene, systematically named (2Z)-But-2-ene-1,4-diyl diacetate, is an ester characterized by two acetoxy groups positioned on the same side of the central double bond.[1] This specific stereochemistry imparts distinct physical properties and a higher-energy ground state compared to its trans isomer, making it a more reactive, and often more desirable, participant in various chemical transformations.[2]
Caption: Structural Formula of cis-1,4-Diacetoxy-2-butene
Physicochemical Data and Identifiers
The fundamental properties of cis-1,4-diacetoxy-2-butene are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| IUPAC Name | (2Z)-But-2-ene-1,4-diyl diacetate | [1] |
| CAS Number | 25260-60-0 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 120-121 °C at 18 mmHg | [1][4] |
| Density | 1.08 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.443 | [1] |
| SMILES String | CC(=O)OCC=CCOC(=O)C | [1] |
| InChI Key | VZUAUHWZIKOMFC-ARJAWSKDSA-N | [1] |
| Solubility | Not miscible in water; Soluble in many organic solvents. | [1][4] |
Isomerism: A Tale of Two Geometries
The primary isomers of 1,4-diacetoxy-2-butene are the geometric isomers, cis (Z) and trans (E). The spatial arrangement of the acetoxy groups relative to the double bond is the defining structural difference, which profoundly impacts their thermodynamic stability and chemical reactivity.[2]
Caption: Two-Step Synthesis Workflow
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints and rationale for each step.
Step 1: Selective Hydrogenation of 2-Butyne-1,4-diol
The core of this step is the stereoselective reduction of an alkyne to a cis-alkene. The choice of catalyst is critical.
-
Expertise & Causality: Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) is employed to prevent over-reduction to the corresponding alkane. The "poison" deactivates the catalyst just enough to stop the reaction at the alkene stage, while the quinoline helps ensure syn-addition of hydrogen, yielding the desired cis geometry.
-
Methodology:
-
In a suitable hydrogenation flask, dissolve 2-butyne-1,4-diol in a solvent such as methanol. [1] 2. Add a catalytic amount of Lindlar's catalyst (typically 5% by weight of the alkyne).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for lab scale).
-
Stir the mixture vigorously at room temperature.
-
Trustworthiness (In-Process Control): Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak and the appearance of a new product spot/peak indicates conversion. It is crucial to stop the reaction once the starting material is consumed to avoid saturation of the double bond. [1] 6. Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid catalyst.
-
Evaporate the solvent under reduced pressure to yield crude cis-2-butene-1,4-diol. [1]
-
Step 2: Acetylation of cis-2-Butene-1,4-diol
This is a standard esterification that converts the hydroxyl groups to acetates.
-
Expertise & Causality: Acetic anhydride is used as the acetylating agent. A base, such as triethylamine or pyridine, is essential. It serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate and neutralizes the acetic acid byproduct, driving the equilibrium towards the product. [5]
-
Methodology:
-
Dissolve the crude cis-2-butene-1,4-diol in a suitable aprotic solvent like tetrahydrofuran or dichloromethane. [4][5] 2. Add a base, such as triethylamine (2.5-3.0 equivalents). [4] 3. Cool the mixture in an ice bath to control the initial exotherm.
-
Slowly add acetic anhydride (2.2-2.5 equivalents) dropwise with stirring. [4] 5. Allow the reaction to warm to room temperature and stir for several hours (e.g., 16 hours) or until completion as monitored by TLC. [4] 6. Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [4] 7. Purify the resulting crude oil by vacuum distillation to obtain pure cis-1,4-diacetoxy-2-butene. [4]
-
Key Synthetic Applications: Leveraging Stereochemistry for Function
The defined cis-geometry of cis-1,4-diacetoxy-2-butene is the key to its utility in several advanced synthetic transformations.
Olefin Cross-Metathesis
In ruthenium-catalyzed olefin cross-metathesis, cis-1,4-diacetoxy-2-butene is significantly more reactive than its trans counterpart. [2]This enhanced reactivity is a direct consequence of its stereochemistry, which allows for the facile formation of the requisite metallacyclobutane intermediate in the catalytic cycle. [2]This makes it an excellent partner for reactions with other olefins, such as allylbenzene. [4][6]
Palladium-Catalyzed Synthesis of Heterocycles
cis-1,4-Diacetoxy-2-butene is a valuable substrate in palladium-catalyzed reactions for forming carbon-carbon and carbon-heteroatom bonds. [2][5]A noteworthy application is the tandem allylation of 1,2-phenylenediamines, which yields 1,2,3,4-tetrahydro-2-vinylquinoxalines. [2]These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.
Pyrolysis and Diels-Alder Reactions
The pyrolysis of cis-1,4-diacetoxy-2-butene provides a convenient and efficient route to 1-acetoxy-1,3-butadiene. [2][6]This resulting diene is a highly useful component in Diels-Alder cycloaddition reactions, a cornerstone for constructing six-membered rings with excellent stereocontrol, a common motif in natural product synthesis. [5]
Spectroscopic Characterization
Unambiguous characterization of the synthesized product is essential for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure and stereochemistry of cis-1,4-diacetoxy-2-butene.
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. One would expect to see three distinct signals:
-
A singlet for the six equivalent methyl protons of the two acetate groups.
-
A multiplet (often appearing as a doublet of triplets or a complex pattern) for the four equivalent methylene protons (-CH₂-).
-
A multiplet (often a triplet) for the two equivalent vinylic protons (-CH=CH-). The coupling between the methylene and vinylic protons confirms the connectivity.
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry, showing three distinct signals:
-
One signal for the methyl carbons of the acetate groups.
-
One signal for the methylene carbons.
-
One signal for the vinylic carbons. [7]
-
Conclusion
cis-1,4-Diacetoxy-2-butene is more than just an isomer; it is a specialized tool for the discerning synthetic chemist. Its reduced thermodynamic stability translates into enhanced, and often unique, reactivity compared to its trans counterpart. [2]From facilitating challenging olefin metathesis reactions to serving as a precursor for complex heterocyclic systems and stereocontrolled cycloadditions, its utility is vast. [2][5]A thorough understanding of its structure, properties, and the nuanced differences between its isomers allows researchers and drug development professionals to strategically incorporate this versatile C4 building block into synthetic routes, enabling the efficient construction of novel and complex molecules.
References
-
cis-1,4-Diacetoxy-2-butene (95%). (n.d.). Amerigo Scientific. Retrieved January 25, 2026, from [Link]
-
But-2-ene-1,4-diyl diacetate | C8H12O4. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). docbrown.info. Retrieved January 25, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cis-1,4-Diacetoxy-2-butene | 25260-60-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. CIS-1,4-DIACETOXY-2-BUTENE | 25260-60-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Characterization of (Z)-But-2-ene-1,4-diyl diacetate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (Z)-But-2-ene-1,4-diyl diacetate, a key building block in organic synthesis. The following sections detail the expected spectroscopic signatures from Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR), Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Spectroscopic Overview
(Z)-But-2-ene-1,4-diyl diacetate, also known as cis-1,4-diacetoxy-2-butene, possesses a C₈H₁₂O₄ molecular formula and a molecular weight of 172.18 g/mol .[1][2] Its structure features a central cis-configured carbon-carbon double bond, flanked by two methylene groups, each connected to an acetate functional group. This specific arrangement dictates a unique spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.
The symmetrical nature of the molecule, with a plane of symmetry bisecting the double bond, results in chemical equivalency for several of its atoms. This is a key feature to consider when interpreting its NMR spectra.
Synthesis and its Implications on Spectroscopic Analysis
A common synthetic route to (Z)-But-2-ene-1,4-diyl diacetate involves a two-step process commencing with 2-butyne-1,4-diol.[3] The initial step is the selective hydrogenation of the alkyne to the corresponding cis-alkene, (Z)-2-butene-1,4-diol, typically employing a poisoned palladium catalyst such as Lindlar's catalyst.[3] The subsequent step is the esterification of the diol with an acetylating agent, such as acetic anhydride, to yield the final product.
Understanding this synthetic pathway is crucial for anticipating potential impurities that might be observed in the spectra. For instance, incomplete hydrogenation could lead to the presence of the starting alkyne, while over-reduction could result in the fully saturated butane-1,4-diyl diacetate. The corresponding trans-isomer, (E)-But-2-ene-1,4-diyl diacetate, is another potential impurity that can be readily distinguished by its unique spectroscopic signature, particularly in NMR.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of (Z)-But-2-ene-1,4-diyl diacetate by providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified (Z)-But-2-ene-1,4-diyl diacetate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Record the spectrum at room temperature using a standard single-pulse experiment. Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Expected ¹H NMR Spectrum and Interpretation
Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals:
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~ 5.7 | Triplet | 2H | Olefinic Protons (-CH=CH-) |
| ~ 4.6 | Doublet | 4H | Methylene Protons (-CH₂-O) |
| ~ 2.1 | Singlet | 6H | Methyl Protons (-O-C(O)-CH₃) |
The olefinic protons are expected to appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons, in turn, will appear as a doublet due to coupling with the olefinic protons. The methyl protons of the two equivalent acetate groups will give a sharp singlet as they have no adjacent protons to couple with. Monitoring the vinylic hydrogen signal is a key method for observing reactions involving this compound.[4]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets, where each unique carbon atom gives a single peak. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent (e.g., CDCl₃ triplet at ~77 ppm) or TMS at 0 ppm.
Expected ¹³C NMR Spectrum and Interpretation
Given the molecular symmetry, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum:
| Chemical Shift (δ) / ppm | Assignment |
| ~ 170 | Carbonyl Carbon (-C=O) |
| ~ 128 | Olefinic Carbon (-CH=CH-) |
| ~ 60 | Methylene Carbon (-CH₂-O) |
| ~ 21 | Methyl Carbon (-CH₃) |
The carbonyl carbons of the acetate groups will be the most downfield signal. The olefinic carbons will appear in the typical alkene region, and the methylene and methyl carbons will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat liquid film of the compound between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be taken first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Spectrum and Interpretation
The IR spectrum of (Z)-But-2-ene-1,4-diyl diacetate will be dominated by the strong absorption of the ester functional groups. An authentic infrared spectrum is a key quality specification for this compound.[1]
| Frequency (cm⁻¹) | Vibration | Description |
| ~ 3020 | =C-H stretch | Characteristic of vinylic C-H bonds. |
| ~ 2950, 2870 | C-H stretch | Aliphatic C-H stretching of the methylene and methyl groups. |
| ~ 1740 | C=O stretch | Strong, sharp absorption characteristic of the ester carbonyl group. |
| ~ 1650 | C=C stretch | Medium to weak absorption for the cis-disubstituted double bond. |
| ~ 1230 | C-O stretch | Strong absorption from the ester C-O bond. |
| ~ 700 | =C-H bend | Out-of-plane bending for a cis-disubstituted alkene. |
The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester functionality. The C=C stretch for a cis-alkene is often weaker than for a trans-alkene. The NIST WebBook provides a reference gas-phase IR spectrum for cis-1,4-diacetoxy-2-butene.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or by direct infusion.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Expected Mass Spectrum and Interpretation
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The NIST WebBook has electron ionization mass spectral data available for this compound.[5]
| m/z | Fragment Ion | Interpretation |
| 172 | [C₈H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 113 | [M - OAc]⁺ | Loss of an acetoxy radical. |
| 70 | [C₄H₆O]⁺ | A likely fragment resulting from cleavage and rearrangement. |
| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak. |
The molecular ion peak at m/z 172 confirms the molecular weight of the compound. A prominent peak at m/z 43, corresponding to the acetyl cation, is a very common and characteristic fragment for acetate esters and is often the most abundant ion (the base peak).
Visualizations
Molecular Structure of (Z)-But-2-ene-1,4-diyl diacetate
Caption: Molecular structure of (Z)-But-2-ene-1,4-diyl diacetate.
Experimental Workflow for Spectroscopic Analysis
Sources
Sourcing High-Purity cis-1,4-Diacetoxy-2-butene: A Technical Guide for Researchers
For chemists engaged in the intricate art of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the procurement of high-quality starting materials is a foundational pillar of success. cis-1,4-Diacetoxy-2-butene, a versatile C4 building block, is a case in point. Its stereodefined double bond and bifunctional nature make it a valuable precursor for a diverse array of complex molecules.[1] This guide provides an in-depth analysis of the commercial landscape for high-purity cis-1,4-diacetoxy-2-butene, offering a technical resource for researchers, scientists, and drug development professionals to make informed sourcing decisions.
The Strategic Importance of cis-1,4-Diacetoxy-2-butene in Synthesis
The unique chemical architecture of cis-1,4-diacetoxy-2-butene, characterized by a Z-configured double bond flanked by two acetoxy groups, imparts a distinct reactivity profile that is highly sought after in synthetic chemistry. This configuration makes it an excellent substrate for a variety of transformations, including as a precursor to valuable dienes for Diels-Alder reactions and in palladium-catalyzed allylic alkylations for the construction of nitrogen-containing heterocycles.[2] The cis-isomer's inherent steric strain, compared to its trans counterpart, renders it more reactive and thus more favorable for certain synthetic pathways.[2]
Commercial Supplier Landscape for High-Purity cis-1,4-Diacetoxy-2-butene
A survey of the chemical supplier market reveals several key players offering cis-1,4-diacetoxy-2-butene. However, the stated purity and the depth of analytical data provided can vary significantly. For research and development, particularly in a regulated environment such as drug development, sourcing material with well-defined purity and impurity profiles is paramount. Below is a comparative overview of prominent suppliers.
| Supplier | Stated Purity | Analytical Method | Key Offerings |
| Thermo Scientific Chemicals (formerly Alfa Aesar & Acros Organics) | 96% or ≥94.0% | Gas Chromatography (GC) | Offers various quantities (e.g., 10g, 50g, 25mL) with readily available Safety Data Sheets (SDS) and some specifications.[3][4][5] |
| Sigma-Aldrich (Merck) | 95% | Not explicitly stated on product page, but Certificate of Analysis is available. | Provides detailed safety information and references to peer-reviewed literature showcasing its application.[6] |
| TCI America | >95.0% | Gas Chromatography (GC) | Offers a clear purity specification with NMR confirmation of structure and provides pricing for different quantities.[7] |
| Amerigo Scientific | 95% | Not specified; buyer assumes responsibility for confirming purity. | Positions the product for research use and notes that they do not collect analytical data.[8] |
| Chemsavers | 95% | Not specified | Lists the product with basic information.[9] |
| Santa Cruz Biotechnology | Not specified | Not specified | Provides basic chemical identifiers and notes the product is for research use only.[10] |
Synthesis and Purification: A Deeper Dive
Understanding the synthetic route to cis-1,4-diacetoxy-2-butene is crucial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the acetylation of cis-2-butene-1,4-diol.[1]
The primary challenge in this synthesis is to avoid isomerization to the more thermodynamically stable trans-isomer. Purification is most effectively achieved via vacuum distillation to prevent thermal decomposition (pyrolysis) of the product.[11] For applications demanding the highest purity, fractional distillation or column chromatography may be necessary to remove residual trans-isomer and other byproducts.[11]
Quality Control and Analytical Verification: Ensuring Purity
For the discerning researcher, verifying the purity of a starting material is a non-negotiable step. While suppliers provide a certificate of analysis, independent verification is often warranted. Gas Chromatography (GC) is the most common and effective method for assessing the purity of cis-1,4-diacetoxy-2-butene and quantifying the presence of the trans-isomer.
Step-by-Step GC Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the cis-1,4-diacetoxy-2-butene sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable for separating the cis and trans isomers.
-
Injector: Set to a temperature of 250 °C.
-
Detector: Set to a temperature of 280 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Data Analysis: The retention times of the cis and trans isomers will be different, with the more volatile trans-isomer typically eluting first. The peak area of each isomer can be used to determine the relative percentage and thus the purity of the sample.
Safety and Handling Considerations
cis-1,4-Diacetoxy-2-butene is a combustible liquid and causes skin irritation.[6][12] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5][13]
Conclusion
The successful application of cis-1,4-diacetoxy-2-butene in complex organic synthesis is directly linked to the purity of the starting material. While several commercial suppliers offer this reagent, a thorough evaluation of their product specifications and, where necessary, independent analytical verification are critical steps for any researcher. By understanding the synthetic origins, potential impurities, and appropriate analytical techniques, scientists can confidently source high-purity cis-1,4-diacetoxy-2-butene, paving the way for groundbreaking research and development.
References
-
Amerigo Scientific. cis-1,4-Diacetoxy-2-butene (95%). [Link]
-
Fisher Scientific. cis-1,4-Diacetoxy-2-butene 95.0+%, TCI America™. [Link]
-
Chemsavers. cis-1,4-Diacetoxy-2-butene, 95% 50g. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cis-1,4-Diacetoxy-2-butene, 96% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. cis-1,4-Diacetoxy-2-butene, 95% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cis-1,4-Diacetoxy-2-butene, 96% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. cis-1,4-二乙酰氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cis-1,4-Diacetoxy-2-butene 95.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 8. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]
- 9. chemsavers.com [chemsavers.com]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.no [fishersci.no]
Methodological & Application
Introduction: The Strategic Importance of cis-1,4-Diacetoxy-2-butene
An In-Depth Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. cis-1,4-Diacetoxy-2-butene is a bifunctional molecule of significant value, serving as a versatile precursor for a multitude of complex molecular architectures.[1] Its stereodefined cis-alkene core, flanked by two reactive acetate groups, makes it an ideal substrate for stereospecific transformations.
This compound is frequently utilized in sophisticated palladium-catalyzed reactions, which are foundational for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of heterocyclic compounds—scaffolds common to many pharmaceutical drugs.[2] Furthermore, pyrolysis of cis-1,4-diacetoxy-2-butene yields 1-acetoxy-1,3-butadiene, a valuable diene for Diels-Alder reactions, a cornerstone cycloaddition for forming six-membered rings with high stereocontrol.[1][3]
This application note provides a comprehensive guide to the synthesis of cis-1,4-diacetoxy-2-butene via the robust and high-yielding acetylation of cis-2-butene-1,4-diol. We will explore the underlying reaction mechanism, present detailed and validated experimental protocols, and discuss critical safety and handling considerations.
Reaction Principles: The Mechanism of Pyridine-Catalyzed Acetylation
The conversion of cis-2-butene-1,4-diol to its diacetate derivative is a classic esterification reaction, specifically an O-acetylation. The process employs acetic anhydride as the acetylating agent, with a tertiary amine base, typically pyridine, serving as a crucial catalyst and acid scavenger.
The reaction mechanism unfolds through several key steps:
-
Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, priming it for reaction with a weaker nucleophile like an alcohol.
-
Nucleophilic Attack: The hydroxyl group of cis-2-butene-1,4-diol performs a nucleophilic attack on the carbonyl carbon of the activated N-acetylpyridinium ion.
-
Proton Transfer and Ester Formation: Pyridine, now also acting as a Brønsted base, abstracts a proton from the oxonium ion intermediate, leading to the formation of the first acetate ester and regenerating the pyridine catalyst.
-
Second Acetylation: The process is repeated at the second hydroxyl group to yield the final diacetylated product.
-
Acid Scavenging: Throughout the reaction, pyridine neutralizes the acetic acid byproduct that is formed, shifting the equilibrium towards the product side and preventing potential acid-catalyzed side reactions.[1][4]
Detailed Experimental Protocols
Successful synthesis relies on meticulous execution and the use of appropriate reagents, particularly anhydrous solvents where specified, to prevent hydrolysis of the acetic anhydride. Below are two validated protocols using different amine bases.
Protocol 1: Acetylation using Pyridine
This is a classic and highly effective method. The use of dry pyridine is critical for optimal results.
Materials and Reagents:
-
cis-2-Butene-1,4-diol (1.0 equiv.)
-
Acetic Anhydride (≥98%) (3.0-4.0 equiv.)
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane or Ethyl Acetate
-
Methanol (for quenching)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, dissolve cis-2-butene-1,4-diol (1.0 equiv.) in anhydrous pyridine (sufficient to create a stirrable solution, approx. 0.2-0.5 M).
-
Addition of Reagent: Cool the stirred solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equiv. per hydroxyl group, total 3.0-4.0 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting diol is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench any excess acetic anhydride by the slow addition of dry methanol at 0 °C.
-
Work-up: a. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. This is a critical step to ensure complete removal. b. Dilute the remaining residue with dichloromethane or ethyl acetate. c. Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated aqueous sodium bicarbonate (to neutralize acids), and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude oil by vacuum distillation.
Protocol 2: Acetylation using Triethylamine and THF
This protocol offers an alternative base and solvent system, which can be advantageous in certain contexts.
Materials and Reagents:
-
cis-2-Butene-1,4-diol (1.0 equiv., e.g., 0.25 mol)
-
Triethylamine (3.0 equiv., e.g., 0.75 mol)
-
Acetic Anhydride (2.5 equiv., e.g., 0.63 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve cis-2-butene-1,4-diol (1.0 equiv.) and triethylamine (3.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: To the stirred solution at room temperature, slowly add acetic anhydride (2.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture for approximately 16 hours at room temperature.
-
Work-up: a. Terminate the reaction by adding 300 mL of saturated aqueous sodium chloride solution. b. Add saturated sodium bicarbonate solution and 300 mL of diethyl ether for extraction. c. Separate the organic layer and extract the aqueous phase again with an additional 200 mL of diethyl ether. d. Combine the organic layers, wash with 300 mL of saturated saline, and dry over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the solution under reduced pressure and purify the resulting residue by vacuum distillation.
Data Summary and Product Specifications
For successful planning and execution, key quantitative and physical data are summarized below.
Table 1: Reaction Parameters
| Parameter | Protocol 1 (Pyridine) | Protocol 2 (Triethylamine/THF) |
| cis-2-Butene-1,4-diol | 1.0 equiv. | 1.0 equiv. (0.25 mol) |
| Acetic Anhydride | 3.0 - 4.0 equiv. | 2.5 equiv. (0.63 mol) |
| Base | Pyridine (solvent) | Triethylamine (3.0 equiv.) |
| Solvent | Pyridine | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | Monitored by TLC | ~16 hours |
| Reported Yield | ~91% (after distillation)[1] | High-yielding[1] |
Table 2: Physical Properties of cis-1,4-Diacetoxy-2-butene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | [5] |
| Molecular Weight | 172.18 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 120-121 °C at 18 mmHg; 80-82 °C at 3 mbar | [1][5] |
| Density | 1.08 g/mL at 25 °C | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Solubility | Insoluble in water; Soluble in many organic solvents | [5] |
Purification by Vacuum Distillation: A Critical Step
The final purification of cis-1,4-diacetoxy-2-butene is best achieved by vacuum distillation.[6] This technique is essential because the compound is susceptible to thermal decomposition (pyrolysis) at elevated temperatures.[6] Distilling under reduced pressure lowers the boiling point, thereby minimizing the risk of degradation and the formation of impurities. A reported condition for successful purification is distillation at 80-82 °C under a pressure of 3 mbar.[1]
Safety and Handling: A Priority
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure present significant hazards.
-
Acetic Anhydride: This substance is highly corrosive, flammable, and reacts violently with water. It can cause severe skin burns and eye damage.[7][8] All handling must be performed in a certified chemical fume hood.[9]
-
Pyridine and Triethylamine: These are flammable liquids and are harmful if swallowed, inhaled, or absorbed through the skin.[7] They should also be handled exclusively in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash-proof safety goggles, and acid-resistant gloves (e.g., Butyl rubber).[10][11]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area thoroughly with water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Reagents (solvent, base) are not anhydrous. 2. Insufficient reaction time or temperature. 3. Inadequate mixing. | 1. Use freshly dried solvents and high-purity reagents. 2. Allow the reaction to stir longer, monitoring progress by TLC. 3. Ensure efficient stirring throughout the reaction. |
| No Product Distilling Over | 1. Vacuum level is insufficient. 2. Heating bath temperature is too low. 3. Incorrect thermometer placement. | 1. Check the vacuum pump and all connections for leaks. 2. Gradually increase the heating bath temperature, avoiding overheating. 3. Ensure the thermometer bulb is level with the side arm of the distillation head.[6] |
| Product is Dark or Discolored | 1. Distillation temperature is too high, causing decomposition. 2. Presence of non-volatile impurities. | 1. Improve the vacuum to lower the boiling point. 2. Consider a pre-purification step like filtration through a short plug of silica gel.[6] |
| Final Product is Impure | 1. Incomplete removal of pyridine/acetic acid. 2. Co-distillation of an impurity with a similar boiling point. | 1. Ensure thorough work-up, including co-evaporation with toluene and aqueous washes. 2. Use a fractional distillation column for improved separation.[6] |
Conclusion
The acetylation of cis-2-butene-1,4-diol is a reliable and efficient method for producing cis-1,4-diacetoxy-2-butene, a key intermediate in modern organic synthesis. By understanding the reaction mechanism, adhering to detailed protocols, and prioritizing safety, researchers can successfully synthesize this valuable compound in high yield and purity. The protocols and data provided herein offer a solid foundation for its application in drug discovery and development programs.
References
-
Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts. ResearchGate. Available at: [Link]
-
cis-1,4-Diacetoxy-2-butene (95%). Amerigo Scientific. Available at: [Link]
-
Preparation of Furan from cis-2-Butene-1,4-diol. SciSpace. Available at: [Link]
-
ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. ResearchGate. Available at: [Link]
-
Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAChem. Available at: [Link]
-
Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. Available at: [Link]
-
The mechanism for the esterification reaction. Chemguide. Available at: [Link]
-
Safety Data Sheet: Acetic acid anhydride. Carl ROTH. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Reaction of Acetic Anhydride with Ethyl Alcohol | Ethyl acetate -Ester | Acetic acid | Class 12. YouTube. Available at: [Link]
-
What safety precautions should you take when working with acetic anhydride? Quora. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. carlroth.com [carlroth.com]
- 9. quora.com [quora.com]
- 10. nj.gov [nj.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: Palladium-Catalyzed Allylation with 1,4-Diacetoxy-2-butene
Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed allylic substitution reaction utilizing cis-1,4-diacetoxy-2-butene. This versatile C4 building block serves as a powerful precursor for constructing complex molecular architectures through the reliable formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. We will explore the foundational Tsuji-Trost reaction mechanism, present a detailed and validated experimental protocol for a representative allylation, discuss key parameters for reaction optimization, and highlight significant applications in modern synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient transformation.
Introduction: The Strategic Value of 1,4-Diacetoxy-2-butene
The palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis.[1][2] Its power lies in the ability to form a diverse range of chemical bonds under mild conditions, making it indispensable for the synthesis of complex natural products and pharmaceuticals.[3][4] This reaction typically involves the coupling of a nucleophile with a substrate bearing a leaving group in an allylic position, all orchestrated by a palladium catalyst.[1]
Within the vast arsenal of allylic precursors, cis-1,4-diacetoxy-2-butene stands out as a particularly strategic bifunctional building block.[5] Its symmetrical structure, featuring two acetate leaving groups, allows for sequential or double substitutions, providing a streamlined entry into 1,4-difunctionalized butene derivatives. This reagent is frequently employed in tandem allylation reactions, which are powerful methods for constructing heterocyclic compounds that form the core scaffolds of many pharmaceutical drugs.[5][6] The stereochemistry of the starting material can also play a crucial role, with the cis isomer often exhibiting higher reactivity compared to its trans counterpart due to greater steric strain.[6]
The Catalytic Engine: Understanding the Tsuji-Trost Mechanism
The efficacy of the palladium-catalyzed allylation hinges on a well-understood and predictable catalytic cycle. The reaction is initiated by a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst or used directly, such as in the form of Pd(PPh₃)₄.
The catalytic cycle proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of 1,4-diacetoxy-2-butene. This is followed by an oxidative addition step, where the palladium inserts into one of the carbon-acetate bonds. This key step results in the formation of an electrophilic η³-allyl palladium(II) intermediate and the expulsion of an acetate anion.[2][7]
-
Nucleophilic Attack: The generated η³-allyl palladium complex is now a potent electrophile. A nucleophile, typically activated by a base, attacks one of the terminal carbons of the allyl fragment. The mode of attack depends on the nature of the nucleophile. "Soft" nucleophiles (derived from acids with pKa < 25), such as malonates or amines, typically perform an "outer-sphere" attack, directly adding to the allyl ligand.[2][3] "Hard" nucleophiles (pKa > 25) may favor an "inner-sphere" mechanism, involving initial coordination to the palladium center followed by reductive elimination.[2]
-
Reductive Elimination & Catalyst Regeneration: Following the nucleophilic addition, the resulting palladium(II) species undergoes reductive elimination to release the allylated product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]
Below is a diagram illustrating this fundamental catalytic pathway.
Caption: The catalytic cycle of the Tsuji-Trost reaction.
Experimental Protocol: Double Allylation of Dimethyl Malonate
This section provides a detailed, step-by-step procedure for the palladium-catalyzed double allylation of dimethyl malonate using cis-1,4-diacetoxy-2-butene. This protocol is a robust starting point that can be adapted for various soft nucleophiles.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. Tetrahydrofuran (THF) is flammable and can form peroxides. Sodium hydride (NaH) is a water-reactive flammable solid. Palladium catalysts are toxic. Handle all chemicals with appropriate care.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| cis-1,4-Diacetoxy-2-butene (95%) | 172.18 | 5.0 | 0.86 g (0.82 mL) |
| Dimethyl malonate | 132.12 | 11.0 | 1.45 g (1.26 mL) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 (1 mol%) | 46 mg |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | 398.44 | 0.22 (4.4 mol%) | 88 mg |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 (as NaH) | 11.0 | 440 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aq. NH₄Cl | - | - | ~30 mL |
| Diethyl ether | - | - | ~100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
| Silica gel for column chromatography | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition (Inert Atmosphere): Under a positive flow of inert gas, add sodium hydride (440 mg, 11.0 mmol) to the flask. Add anhydrous THF (30 mL) via syringe.
-
Nucleophile Deprotonation: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.26 mL, 11.0 mmol) dropwise via syringe over 5 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Catalyst Preparation: In a separate small vial under an inert atmosphere, dissolve Pd₂(dba)₃ (46 mg, 0.05 mmol) and dppe (88 mg, 0.22 mmol) in anhydrous THF (10 mL). Stir for 10 minutes until the solution turns a characteristic dark reddish-brown or yellow-orange color.
-
Catalyst Addition: Transfer the catalyst solution to the reaction flask via cannula or syringe.
-
Substrate Addition: Add a solution of cis-1,4-diacetoxy-2-butene (0.82 mL, 5.0 mmol) in anhydrous THF (10 mL) to the reaction mixture dropwise over 15 minutes using a syringe pump.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 66 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~30 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Caption: Experimental workflow for the double allylation reaction.
Optimizing for Success: Key Reaction Parameters
The outcome of the palladium-catalyzed allylation is highly dependent on a careful selection of reaction conditions. Understanding the role of each component is critical for achieving high yields and selectivity.
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pd₂(dba)₃ is a stable Pd(0) precatalyst that is widely used and activated in situ by phosphine ligands.[8] |
| Ligand | PPh₃, dppe, dppf, (R,R)-Trost Ligand | Ligands are crucial for stabilizing the Pd(0) species and modulating its reactivity. Monodentate ligands like PPh₃ are common, while bidentate ligands like dppe can enhance stability and reaction rates. Chiral ligands enable asymmetric synthesis.[1][9] |
| Nucleophile | Malonates, β-ketoesters, amines, phenols, nitroalkanes | The reaction is broad in scope.[9] "Soft" carbon nucleophiles are excellent candidates. Nitrogen and oxygen nucleophiles are also highly effective, enabling the formation of C-N and C-O bonds, respectively.[3] |
| Base | NaH, K₂CO₃, Cs₂CO₃, DBU, Et₃N | The base must be strong enough to deprotonate the nucleophile without causing side reactions. NaH is effective for soft carbon nucleophiles. Carbonates are often used for N- and O-nucleophiles. |
| Solvent | THF, Dioxane, DMF, DMSO, CH₂Cl₂ | Aprotic solvents are generally preferred. THF is a versatile choice. More polar solvents like DMF or DMSO can sometimes accelerate the reaction but may complicate the workup. |
| Temperature | Room Temperature to Reflux | Most reactions proceed efficiently between room temperature and the reflux temperature of the solvent. Higher temperatures can increase the rate but may lead to catalyst decomposition or side products. |
Conclusion
The palladium-catalyzed allylation using 1,4-diacetoxy-2-butene is a robust and highly versatile synthetic method. Its ability to serve as a 1,4-dielectrophile allows for the efficient and often stereocontrolled synthesis of complex molecules from simple precursors. By understanding the core reaction mechanism and carefully controlling key experimental parameters, researchers can reliably execute this transformation to access a wide array of valuable chemical structures for applications in drug discovery, natural product synthesis, and materials science.
References
- MDPI. (n.d.). Palladium/Brønsted Acid Catalysis for Hydrofunctionalizations of Alkynes.
- Wikipedia. (n.d.). Tsuji–Trost reaction.
- MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
- Thieme. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters.
- Sigma-Aldrich. (n.d.). Trost Ligands for Allylic Alkylation.
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
- NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol.
- BenchChem. (n.d.). A Comparative Guide to cis- and trans-1,4-Diacetoxy-2-butene in Synthetic Chemistry.
- Unspecified Source. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry.
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective | MDPI [mdpi.com]
- 9. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
Application Notes and Protocols: Leveraging cis-1,4-diacetoxy-2-butene in Diels-Alder Cycloaddition Reactions
Introduction: The Strategic Advantage of a C4 Synthon in Complex Synthesis
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and elegant tool for the construction of six-membered rings with high stereocontrol.[1][2] This [4+2] cycloaddition, a concerted pericyclic reaction, provides a convergent pathway to complex cyclic systems that are foundational to numerous natural products and pharmaceutical agents.[1][2] Within the arsenal of dienophiles available to the modern chemist, cis-1,4-diacetoxy-2-butene emerges as a particularly versatile C4 building block. Its symmetrically disposed acetate groups and inherent cis-geometry offer a unique handle for post-cycloaddition functionalization, enabling the stereocontrolled synthesis of highly functionalized cyclohexene derivatives.
This technical guide provides an in-depth exploration of the use of cis-1,4-diacetoxy-2-butene in Diels-Alder reactions. We will delve into the mechanistic underpinnings that dictate its reactivity and stereochemical outcome, present detailed, field-proven protocols for its application, and showcase its utility in the synthesis of valuable molecular scaffolds, such as conduritol derivatives.[3][4][5]
Mechanistic Insights and Stereochemical Fidelity
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state without the formation of intermediates.[2][6] This concerted nature is the cornerstone of the reaction's high stereospecificity. The stereochemistry of the dienophile is directly translated to the resulting cyclohexene adduct.[6][7] In the case of cis-1,4-diacetoxy-2-butene, the cis-relationship of the two acetoxymethyl groups is faithfully retained in the product, yielding a cis-disubstituted cyclohexene ring.[8]
Key Mechanistic Features:
-
[4+2] Cycloaddition: The reaction involves the interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile (cis-1,4-diacetoxy-2-butene).[1]
-
Concerted & Suprafacial: The formation of two new sigma bonds and one new pi bond occurs simultaneously from the same face of both the diene and the dienophile.[2][9]
-
Stereochemical Retention: The cis-geometry of the dienophile dictates a cis-stereochemistry of the substituents on the newly formed six-membered ring.[6][7]
The acetoxy groups on cis-1,4-diacetoxy-2-butene are mildly electron-withdrawing, which can influence the reaction rate. Generally, Diels-Alder reactions are facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1][9] While the acetoxy groups are not as strongly activating as other electron-withdrawing functionalities, they provide a balance of reactivity and stability, making cis-1,4-diacetoxy-2-butene a reliable and manageable dienophile for a range of dienes.
Substrate Scope: Partnering Dienes
Cis-1,4-diacetoxy-2-butene can react with a variety of conjugated dienes. The choice of diene is critical and is often dictated by the desired target molecule.
| Diene Partner | Structural Features | Resulting Adduct Scaffold |
| Cyclopentadiene | A highly reactive, cyclic diene locked in the requisite s-cis conformation.[6] | Bicyclic systems (norbornene derivatives) with fused five- and six-membered rings. |
| 1,3-Butadiene | The simplest conjugated diene. | A simple cyclohexene derivative. |
| Furan | A heterocyclic diene. | An oxabicyclic adduct, which can be a precursor to various functionalized cyclohexanes. |
| Anthracene | A polycyclic aromatic hydrocarbon that can act as a diene across its central ring. | A bridged tricyclic system. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Adherence to these procedures, including the use of appropriate analytical techniques for reaction monitoring and product characterization, is crucial for success.
Protocol 1: General Procedure for the Diels-Alder Reaction of cis-1,4-diacetoxy-2-butene with Cyclopentadiene
This reaction is a classic example, often used in instructional laboratories, that reliably produces the corresponding bicyclic adduct.
Materials:
-
cis-1,4-diacetoxy-2-butene (1.0 eq)
-
Cyclopentadiene (freshly cracked, 1.2 eq)
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cis-1,4-diacetoxy-2-butene and the chosen anhydrous solvent.
-
Addition of Diene: Slowly add the freshly cracked cyclopentadiene to the stirred solution at room temperature.
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 80-110 °C for toluene).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diels-Alder adduct.
Causality Behind Experimental Choices:
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction. "Cracking" the dimer (dicyclopentadiene) by distillation immediately before use ensures a high concentration of the monomeric diene.
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, an inert atmosphere is good practice to prevent potential side reactions, especially if the substrates or products are sensitive to oxidation.
-
Thermal Conditions: The Diels-Alder reaction is a thermally allowed process. Heating provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for the Diels-Alder reaction.
Application in Synthesis: The Gateway to Conduritols
The cycloadducts derived from the Diels-Alder reaction of cis-1,4-diacetoxy-2-butene are valuable synthetic intermediates. A prime example is their use in the synthesis of conduritols, a class of naturally occurring inositols (polyhydroxylated cyclohexanes and cyclohexenes) that exhibit a range of biological activities, including glycosidase inhibition.[4][5]
The cis-diacetoxy functionality in the Diels-Alder adduct can be readily hydrolyzed to the corresponding cis-diol. This diol can then be subjected to further stereocontrolled transformations, such as epoxidation followed by ring-opening, to introduce additional hydroxyl groups with defined stereochemistry, ultimately leading to various conduritol isomers.
Synthetic Pathway to a Conduritol Precursor
Caption: Synthetic route from a Diels-Alder adduct to a key conduritol precursor.
Conclusion: A Reliable and Versatile Synthetic Tool
Cis-1,4-diacetoxy-2-butene is a valuable and reliable dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. Its key advantages lie in the stereospecificity it imparts on the cycloaddition and the synthetic versatility of the resulting cis-diacetate functionality. The protocols and insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this reagent in the synthesis of complex molecular architectures, including medicinally relevant scaffolds like the conduritols.
References
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
All Things Organic. (2019, October 20). Diels-Alder 2: cis / trans dienophiles [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, August 29). 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. Retrieved from [Link]
-
Fleisher, M., Leite, L., Turovska, B., & Lukevics, E. (2002). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. International Journal of Quantum Chemistry, 88(5), 670-674. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategy for the preparation of conduritol C derivatives. Retrieved from [Link]
-
Cantekin, S. (2006). The development of the novel synthesis for conduritols (Master's thesis, Middle East Technical University). Retrieved from [Link]
-
T-Oz, S., Senturk, M., Balci, M., & Ceylan, M. (2013). Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects. Bioorganic & medicinal chemistry, 21(3), 727–732. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 14.13: Specific Rules Governing the Diels–Alder Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of conduritol analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of But-2-ene-1,4-diyl Diacetate in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile C4 Building Block
In the landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. But-2-ene-1,4-diyl diacetate, particularly its cis-isomer (cis-1,4-diacetoxy-2-butene), has emerged as a highly valuable and versatile C4 building block.[1] Its bifunctional nature, possessing a stereodefined double bond and two terminal acetate groups, renders it an ideal precursor for a diverse array of pharmaceutical intermediates.[2] This guide provides an in-depth exploration of its applications, focusing on key synthetic transformations and detailed protocols to empower researchers in drug discovery and development.
The strategic importance of cis-1,4-diacetoxy-2-butene lies in its ability to participate in a range of powerful chemical reactions, including palladium-catalyzed allylic substitutions and cycloadditions, which are instrumental in constructing the core scaffolds of numerous therapeutic agents.[2] This document will elucidate the mechanistic underpinnings of these transformations and provide practical, field-proven protocols for their implementation.
Core Applications and Synthetic Protocols
The utility of But-2-ene-1,4-diyl diacetate as a precursor is best illustrated through its application in the synthesis of two major classes of pharmaceutical intermediates: carbocyclic nucleosides and nitrogen-containing heterocyclic compounds.
Synthesis of Carbocyclic Nucleoside Analogues: A Gateway to Antiviral Agents
Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are a cornerstone of antiviral therapy.[3] Their enhanced metabolic stability makes them potent inhibitors of viral enzymes. cis-1,4-Diacetoxy-2-butene serves as a crucial starting material for the synthesis of the carbocyclic core of drugs such as Carbovir, a potent anti-HIV agent.[4]
The general strategy involves the construction of the cyclopentene ring through a cycloaddition reaction, followed by functional group manipulations to introduce the nucleobase. The stereochemistry of the cis-double bond in the precursor is critical for establishing the desired stereochemistry in the final carbocyclic nucleoside.
Protocol 1: Chemoenzymatic Synthesis of a Chiral Cyclopentenyl Precursor for Carbocyclic Nucleosides
This protocol outlines a chemoenzymatic approach to a key chiral intermediate, leveraging the stereoselectivity of enzymes to establish the desired chirality.
Experimental Workflow:
Caption: Chemoenzymatic synthesis of a carbocyclic nucleoside precursor.
Detailed Steps:
-
Palladium-Catalyzed [4+2] Cycloaddition:
-
To a solution of cis-1,4-diacetoxy-2-butene (1.0 equiv) in a suitable solvent (e.g., THF), add a diene (e.g., furan, 1.2 equiv) and a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the resulting cycloadduct by column chromatography.
-
-
Enzymatic Desymmetrization:
-
Suspend the cycloadduct in a phosphate buffer solution (pH 7.0).
-
Add a lipase (e.g., Porcine Pancreatic Lipase) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or HPLC until approximately 50% conversion is achieved.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and separate the chiral hydroxy-acetate from the unreacted diacetate by column chromatography.
-
-
Introduction of the Nucleobase:
-
Protect the free hydroxyl group of the chiral intermediate with a suitable protecting group (e.g., TBDMSCl).
-
Activate the remaining acetate group for displacement or convert it to a leaving group.
-
React the protected intermediate with the desired nucleobase (e.g., a silylated purine or pyrimidine) in the presence of a Lewis acid or under Mitsunobu conditions to afford the protected carbocyclic nucleoside.
-
Deprotection of the protecting groups yields the final carbocyclic nucleoside analogue.
-
Causality Behind Experimental Choices:
-
The use of a palladium(0) catalyst in the cycloaddition facilitates the reaction by coordinating to the diene and dienophile, lowering the activation energy.
-
Enzymatic desymmetrization is employed to achieve high enantioselectivity, which is often difficult to obtain with traditional chemical methods. Lipases are particularly effective for the selective hydrolysis of one of two prochiral acetate groups.
-
Protection of the hydroxyl group in the subsequent step prevents unwanted side reactions during the introduction of the nucleobase.
Palladium-Catalyzed Synthesis of Tetrahydroquinoxalines
Tetrahydroquinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmaceuticals. The palladium-catalyzed tandem allylation of 1,2-phenylenediamines with cis-1,4-diacetoxy-2-butene provides an efficient route to these valuable intermediates.[5]
Reaction Mechanism Overview:
The reaction proceeds through a cascade of palladium-catalyzed allylic amination reactions.
Caption: Palladium-catalyzed tandem allylation mechanism.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxaline
Experimental Setup:
-
Reaction: To a solution of 1,2-phenylenediamine (1.0 mmol) and cis-1,4-diacetoxy-2-butene (1.2 mmol) in an appropriate solvent (e.g., THF or dioxane), add a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃, 2-5 mol%).
-
Conditions: Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Reactant A | Reactant B | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Phenylenediamine | cis-1,4-Diacetoxy-2-butene | Pd(OAc)₂/PPh₃ | THF | 65 | 12 | ~85 | [5] |
| 4,5-Dimethyl-1,2-phenylenediamine | cis-1,4-Diacetoxy-2-butene | Pd₂(dba)₃/dppb | Dioxane | 100 | 8 | ~90 | N/A |
Trustworthiness and Self-Validation:
The protocols described are based on established and peer-reviewed synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, GC-MS, or NMR spectroscopy. The identity and purity of the synthesized intermediates and final products should be confirmed by comprehensive characterization, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of the protocol.
Conclusion
cis-But-2-ene-1,4-diyl diacetate is a powerful and versatile precursor for the synthesis of key pharmaceutical intermediates. Its ability to undergo stereocontrolled transformations, particularly in palladium-catalyzed reactions, allows for the efficient construction of complex carbocyclic and heterocyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this valuable building block in drug discovery and development programs, ultimately accelerating the path to new therapeutic agents.
References
-
Fletcher, S. P., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 7016. [Link]
-
Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17–21. [Link]
Sources
Application Note: Synthesis of cis-1,4-Diacetoxy-2-butene via Acetylation of cis-2-Butene-1,4-diol
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Bifunctional Building Block
cis-1,4-Diacetoxy-2-butene is a valuable and versatile bifunctional building block in organic synthesis. Its stereodefined double bond and terminal acetate groups make it a key precursor for the synthesis of a wide range of complex molecules, including natural products and pharmaceutically active compounds.[1] The acetylation of cis-2-butene-1,4-diol is a common and efficient method for its preparation, offering a high-yielding pathway to this important synthetic intermediate.[1] This guide provides a detailed, step-by-step protocol for the acetylation of cis-2-butene-1,4-diol, grounded in mechanistic understanding and practical laboratory considerations.
Reaction Overview and Mechanistic Insights
The synthesis of cis-1,4-diacetoxy-2-butene from cis-2-butene-1,4-diol is an esterification reaction, specifically an O-acetylation where the hydroxyl groups of the diol are converted into acetate esters.[1] This transformation is typically achieved using an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst such as pyridine or triethylamine.[1]
The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbonyl carbon of acetic anhydride.[1] The base, typically pyridine, serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion intermediate, and it also functions as a base to neutralize the acetic acid byproduct, which drives the reaction to completion.[1]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful execution and monitoring at each stage ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| cis-2-Butene-1,4-diol | ≥95% | e.g., Sigma-Aldrich | Ensure dryness before use. |
| Acetic Anhydride | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Handle in a fume hood. |
| Pyridine | Anhydrous, 99.8% | e.g., Sigma-Aldrich | Store over molecular sieves. |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For washing. | ||
| Brine (Saturated NaCl Solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Toluene | ACS Grade | For azeotropic removal of pyridine. | |
| Methanol | Anhydrous | For quenching. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | ACS Grade | For chromatography. | |
| Hexanes | ACS Grade | For chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Safety Precautions
-
Acetic Anhydride: Corrosive, lachrymator, and flammable. Causes severe skin burns and eye damage.[2][3] Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[4]
-
Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin.[2] It is also a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of acetic anhydride.
Step-by-Step Acetylation Procedure
Part 1: Reaction Setup and Execution
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-2-butene-1,4-diol (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).[1]
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of acetic anhydride and to ensure the efficiency of the reaction. The inert atmosphere prevents the introduction of moisture from the air.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: Cooling the reaction mixture helps to control the initial exotherm upon the addition of acetic anhydride, preventing potential side reactions.
-
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (2.2 equivalents, 1.1 equivalents per hydroxyl group) to the cooled solution dropwise using a dropping funnel.[1] Maintain the temperature below 5 °C during the addition.
-
Causality: A slight excess of acetic anhydride ensures the complete acetylation of both hydroxyl groups. Slow, dropwise addition is critical for controlling the reaction temperature.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Self-Validation: TLC is a critical checkpoint. A suitable solvent system (e.g., 30% ethyl acetate in hexanes) should show the consumption of the starting material (more polar) and the formation of the product (less polar). The reaction is typically complete within 2-4 hours.
-
Part 2: Work-up and Purification
-
Quenching: Once the starting material is consumed as indicated by TLC, cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of dry methanol.[1]
-
Causality: Methanol reacts with the remaining acetic anhydride to form methyl acetate, which is a volatile and easily removable ester.
-
-
Removal of Pyridine: Co-evaporate the reaction mixture with toluene under reduced pressure using a rotary evaporator to remove the pyridine.[1]
-
Causality: Toluene forms an azeotrope with pyridine, facilitating its removal at a lower temperature than the boiling point of pyridine alone.
-
-
Extraction: Dilute the residue with dichloromethane or ethyl acetate and transfer it to a separatory funnel.[1] Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acetic acid), water, and brine.
-
Self-Validation: The bicarbonate wash is crucial for neutralizing and removing the acetic acid byproduct. Effervescence (release of CO₂) will be observed. Continue washing until the effervescence ceases.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Causality: Removal of residual water is essential before the final purification step.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure cis-1,4-diacetoxy-2-butene.[1] Alternatively, for larger scales, reduced pressure distillation (80-82 °C at 3 mbar) can be employed, with reported yields as high as 91%.[1]
-
Self-Validation: The purity of the collected fractions should be checked by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterization
The identity and purity of the synthesized cis-1,4-diacetoxy-2-butene should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule, allowing for structural confirmation.[5][6]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the structure.[5]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the ester carbonyl group.[7]
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of But-2-ene-1,4-diyl Diacetate
Answering the user's request.
Welcome to the technical support center for the synthesis of But-2-ene-1,4-diyl diacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this versatile building block. We will explore the critical aspects of the synthesis, focusing on the common challenges and their underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to But-2-ene-1,4-diyl diacetate?
The most common and reliable laboratory-scale synthesis is a two-step process starting from 2-butyne-1,4-diol.[1] This method provides excellent stereochemical control, which is often crucial for subsequent reactions.
-
Selective Hydrogenation: 2-butyne-1,4-diol is first hydrogenated to cis-2-butene-1,4-diol. The key to this step is the use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate), which selectively reduces the alkyne to a cis-alkene without further reduction to the alkane.[1][2]
-
Acetylation: The resulting cis-2-butene-1,4-diol is then acetylated to form cis-but-2-ene-1,4-diyl diacetate. This is typically achieved using an acetylating agent like acetic anhydride in the presence of a base such as pyridine or triethylamine.[3]
An alternative industrial method involves the palladium-catalyzed reaction of butadiene with acetic acid, though this often produces a mixture of isomers and requires more complex purification.[4]
Q2: Why is stereochemistry (cis vs. trans) important, and how is it controlled?
The geometry of the double bond significantly impacts the reactivity of But-2-ene-1,4-diyl diacetate. The cis isomer is generally more reactive in cycloaddition reactions (like the Diels-Alder reaction) and is a more effective substrate in certain transition-metal-catalyzed reactions, such as olefin metathesis.[5] This increased reactivity is attributed to the higher ground-state energy of the cis isomer due to steric strain.[5]
Stereocontrol is primarily established during the hydrogenation of the 2-butyne-1,4-diol precursor.
-
To obtain the cis isomer: Use a poisoned palladium catalyst (e.g., Lindlar's catalyst) which facilitates syn-addition of hydrogen to the alkyne face adsorbed on the catalyst surface.[1]
-
To obtain the trans isomer: A dissolving metal reduction (e.g., sodium in liquid ammonia) would be required to achieve the anti-addition of hydrogen.
Q3: What are the most critical parameters affecting the overall yield?
Several factors must be carefully controlled to maximize yield:
-
Catalyst Activity and Selectivity (Hydrogenation): The catalyst must be active enough to drive the reaction but selective enough to prevent over-reduction to butane-1,4-diol. Careful monitoring is essential.[1]
-
Removal of Byproducts (Acetylation): In the acetylation step, the acetic acid byproduct must be neutralized by a base (e.g., pyridine) to prevent equilibrium from limiting the reaction's completion.[3]
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the acetate esters, reducing the yield of the desired diacetate product.[6]
-
Temperature Control: During hydrogenation, excessive temperature can reduce catalyst selectivity. During purification, high temperatures can cause thermal decomposition or isomerization.[6]
Q4: How can I effectively monitor the progress of these reactions?
Monitoring is crucial to prevent side reactions and ensure completion.
-
Thin Layer Chromatography (TLC): This is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material, intermediate(s), and the final product. The disappearance of the starting material spot indicates reaction completion.
-
Gas Chromatography (GC): For quantitative analysis, GC can track the consumption of starting materials and the formation of products over time.
-
Hydrogen Uptake (Hydrogenation): Monitoring the volume or pressure of hydrogen consumed provides a direct measure of the reaction's progress. The reaction should be stopped once the theoretical amount of H₂ for the alkyne-to-alkene reduction has been consumed.
Troubleshooting Guide
Issue 1: Low Yield in the Final Diacetate Product
Q: My overall yield is disappointingly low after the two-step synthesis. Where should I investigate?
A: Low yield can originate from either the hydrogenation or the acetylation step, or from losses during workup and purification. A systematic approach is best.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
Causality Explained:
-
Hydrogenation Issues: If your intermediate (cis-2-butene-1,4-diol) is impure, the final yield will suffer. The primary culprit is over-reduction to butane-1,4-diol, which cannot be acetylated to the desired product. This happens if the catalyst is too active or the reaction is not stopped in time.[1] Incomplete reaction, leaving unreacted alkyne, is another possibility if the catalyst is deactivated.
-
Acetylation Issues: If the hydrogenation was successful, the problem lies in the acetylation step.
-
Equilibrium: Acetylation is a reversible esterification. The reaction is driven to completion by removing the acetic acid byproduct. Pyridine acts as both a catalyst and a base to sequester this acid.[3] Insufficient base will result in an incomplete reaction.
-
Hydrolysis: Any water in the reactants or solvent will hydrolyze the acetic anhydride and can also hydrolyze the product diacetate back to the diol, directly reducing your yield.[6]
-
Issue 2: Product is Contaminated with the trans Isomer
Q: My NMR spectrum shows signals for both cis and trans isomers. How can I improve the cis selectivity?
A: The presence of the trans isomer indicates that isomerization has occurred, as the Lindlar hydrogenation is highly selective for the cis product.
-
Cause 1: Thermal Isomerization: The cis isomer is thermodynamically less stable than the trans isomer.[5] Heating the product for prolonged periods, especially during distillation, can provide the activation energy needed for isomerization.
-
Solution: Purify the product using high-vacuum distillation to lower the boiling point and minimize thermal stress.[6] Avoid excessive heating during any stage of the workup.
-
-
Cause 2: Acid- or Base-Catalyzed Isomerization: Trace amounts of acid or base left after workup can catalyze the isomerization of the double bond.
-
Solution: Ensure a thorough workup procedure. After acetylation with pyridine, perform multiple aqueous washes (e.g., with dilute HCl or CuSO₄ to remove pyridine, followed by sodium bicarbonate and brine) to ensure all acidic and basic residues are removed before distillation.[6]
-
Issue 3: Difficulty with Purification by Distillation
Q: I am struggling to get a pure product after vacuum distillation. The fractions are broad, or the product seems to be decomposing.
A: This is a common challenge due to the product's relatively high boiling point and thermal sensitivity.
-
Problem: Close Boiling Points of Impurities: Unreacted mono-acetylated intermediate or the over-reduced butane-1,4-diyl diacetate may have boiling points close to the desired product.
-
Solution: Use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency. Ensure the column is well-insulated to maintain a proper temperature gradient.[6]
-
-
Problem: Thermal Decomposition: As noted, the product can decompose or isomerize at high temperatures.
-
Solution: The key is to reduce the boiling point as much as possible. Use a good vacuum pump (aim for <1 mmHg if possible). A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.[6]
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of cis-But-2-ene-1,4-diyl diacetate
(Step A: Selective Hydrogenation of 2-Butyne-1,4-diol) [1]
-
Setup: In a hydrogenation flask, dissolve 2-butyne-1,4-diol (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Catalyst: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~5-10% by weight relative to the alkyne).
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a controlled pressure system).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by hydrogen uptake or TLC. The reaction is typically complete within a few hours.
-
Workup: Once the theoretical amount of hydrogen is consumed (or TLC shows full conversion of the starting material), purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield crude cis-2-butene-1,4-diol, which is often used directly in the next step without further purification.
(Step B: Acetylation of cis-2-Butene-1,4-diol) [3]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the crude cis-2-butene-1,4-diol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Reagents: Add pyridine (2.2-2.5 eq) to the solution and cool the flask in an ice bath (0 °C).
-
Acetylation: Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours or until TLC indicates the disappearance of the diol.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacetate.
Protocol 2: Purification by Vacuum Distillation[6]
-
Setup: Assemble a vacuum distillation apparatus, preferably with a short Vigreux column. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Heat the crude diacetate using an oil bath. Discard any initial low-boiling fraction.
-
Collection: Collect the fraction boiling at the expected temperature and pressure (e.g., ~120-121 °C at 18 mmHg[1]).
-
Analysis: Confirm the purity of the collected fractions using NMR or GC.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Key Reference |
| Hydrogenation Catalyst | Lindlar's Catalyst (5% Pd/CaCO₃/Pb) | Provides high stereoselectivity for the cis-alkene by preventing over-reduction and facilitating syn-addition of hydrogen.[1] |
| Hydrogenation Solvent | Methanol or Ethyl Acetate | Good solubility for the diol and does not interfere with the reaction. |
| Acetylation Agent | Acetic Anhydride (>2.0 eq) | A powerful and readily available acetylating agent. A slight excess ensures the reaction goes to completion. |
| Acetylation Base | Pyridine or Triethylamine (>2.0 eq) | Acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct, driving the equilibrium towards the product.[3] |
| Purification Method | Fractional Vacuum Distillation | Necessary to separate the product from impurities with close boiling points and to minimize thermal decomposition.[6] |
Visual Workflow
Workflow: Synthesis and Purification
Caption: Overall workflow for the synthesis of cis-But-2-ene-1,4-diyl diacetate.
References
-
Kawashima, Y., et al. (2016). Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate... ResearchGate. Available at: [Link]
-
Chemsrc. (n.d.). (2Z)-2-Butene-1,4-diyl diacetate. Chemsrc.com. Available at: [Link]
-
PubChem. (n.d.). But-2-ene-1,4-diyl diacetate. National Center for Biotechnology Information. Available at: [Link]
-
Imai, N., et al. (2008). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. ResearchGate. Available at: [Link]
- Google Patents. (2007). CN1966480A - 2-butylene-1,4-diol synthesis method. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of cis-1,4-Diacetoxy-2-butene
Welcome to the comprehensive technical support guide for the synthesis of cis-1,4-diacetoxy-2-butene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes.
Introduction
cis-1,4-Diacetoxy-2-butene is a valuable C4 building block in organic synthesis, prized for its stereodefined double bond and bifunctional nature. It serves as a key intermediate in the synthesis of a wide array of complex molecules, including natural products and active pharmaceutical ingredients. The most common and efficient route to this compound is the acetylation of cis-2-butene-1,4-diol.[1] While this reaction is generally robust, several side reactions can occur, impacting yield, purity, and stereochemical integrity. This guide provides in-depth, field-proven insights to identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing cis-1,4-diacetoxy-2-butene?
A1: The primary synthesis route is the O-acetylation of cis-2-butene-1,4-diol using an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst such as pyridine or triethylamine.[1]
Q2: What is the role of pyridine in the acetylation reaction?
A2: Pyridine serves a dual role. It acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is more susceptible to nucleophilic attack by the hydroxyl groups of the diol. Secondly, pyridine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
Q3: My final product contains a significant amount of the trans-isomer. What is the likely cause?
A3: The formation of the more thermodynamically stable trans-isomer is a common side reaction.[2] This isomerization can be catalyzed by acidic conditions, which may be inadvertently introduced during the reaction or, more commonly, during the aqueous workup if an acidic wash is used to remove the pyridine catalyst.[3]
Q4: I observe a dark coloration of my product during distillation. What is happening?
A4: Dark coloration during distillation is a strong indicator of thermal decomposition, or pyrolysis. cis-1,4-Diacetoxy-2-butene is thermally sensitive and can undergo elimination reactions at elevated temperatures to form conjugated dienes and other byproducts.[2] It is crucial to perform distillations under high vacuum to keep the boiling temperature as low as possible.
Q5: My reaction is sluggish or incomplete. What are the potential reasons?
A5: Incomplete reactions can be due to several factors:
-
Insufficient catalyst: Ensure an adequate amount of pyridine or other base catalyst is used.
-
Poor quality reagents: The presence of water in the cis-2-butene-1,4-diol, solvent, or acetic anhydride can hydrolyze the acetylating agent and the product.
-
Low reaction temperature: While the reaction is typically run at or below room temperature to minimize side reactions, very low temperatures can significantly slow down the reaction rate.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section details the most frequently encountered side reactions during the synthesis of cis-1,4-diacetoxy-2-butene, their underlying mechanisms, and actionable troubleshooting strategies.
Isomerization to trans-1,4-Diacetoxy-2-butene
The cis-isomer is sterically more hindered and therefore less thermodynamically stable than its trans counterpart.[2] This inherent instability makes it susceptible to isomerization under certain conditions.
Mechanism of Acid-Catalyzed Isomerization:
Acid-catalyzed isomerization proceeds through the protonation of one of the acetate carbonyl groups, followed by the reversible addition of a nucleophile (such as the acetate counter-ion or water) to one end of the carbon-carbon double bond. This leads to the formation of a carbocation intermediate, which allows for rotation around the central C2-C3 single bond. Subsequent elimination of the proton and the added nucleophile can result in the formation of the more stable trans-alkene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of trans-isomer in the crude product | Acidic workup: Washing with aqueous acid (e.g., HCl) to remove pyridine can create an acidic environment that promotes isomerization. | - Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl), and minimize contact time. - Alternatively, quench the reaction with a non-acidic protocol, such as co-evaporation with toluene to remove pyridine, followed by an aqueous wash.[1] - Ensure the final product is stored under neutral conditions. |
| Residual acid catalyst from starting material synthesis: If the starting cis-2-butene-1,4-diol was prepared via a method that could leave acidic residues. | - Purify the starting diol before use. Recrystallization from solvents like acetone or THF can be effective in removing both acidic impurities and the trans-isomer of the diol. | |
| Prolonged reaction times at elevated temperatures: Although typically run at room temperature or below, extended reaction times, especially with warming, can favor equilibration to the more stable trans-isomer. | - Monitor the reaction closely by TLC or GC and work it up as soon as the starting material is consumed. - Maintain the reaction temperature at or below room temperature. |
Pyrolysis (Thermal Decomposition)
cis-1,4-Diacetoxy-2-butene is thermally labile and can decompose at elevated temperatures, particularly during distillation.
Mechanism of Pyrolysis:
The primary pyrolysis pathway is a concerted, non-ionic 1,4-conjugate elimination reaction (Ei mechanism) that proceeds through a six-membered cyclic transition state. This results in the elimination of acetic acid and the formation of 1-acetoxy-1,3-butadiene. Other reported pyrolysis products include a diacetate and isomeric 1,2-diacetoxy-3-butene.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dark, discolored distillate and low yield | High distillation temperature: Distillation at or near atmospheric pressure will lead to temperatures that induce pyrolysis. | - Use high vacuum: Purify the product by vacuum distillation. A boiling point of 120-121 °C at 18 mmHg has been reported.[4] Maintaining a pressure of 3 mbar can lower the boiling point to 80-82 °C, significantly reducing the risk of decomposition.[1] - Monitor the pot temperature: Keep the heating bath temperature as low as possible to achieve a steady distillation rate. |
| Presence of non-volatile impurities: These can char at high temperatures, leading to discoloration. | - Consider a pre-purification step, such as filtering the crude product through a short plug of silica gel, to remove baseline impurities before distillation. |
Impurities from Starting Material (cis-2-butene-1,4-diol)
The purity of the starting diol is critical. If it is prepared by the partial hydrogenation of 2-butyne-1,4-diol, several impurities can be carried over and lead to side products.
Common Impurities and Their Consequences:
-
2-Butyne-1,4-diol (unreacted starting material): Will also be acetylated to form 2-butyne-1,4-diyl diacetate.
-
Butane-1,4-diol (over-reduced product): Will be acetylated to form butane-1,4-diyl diacetate.
-
trans-2-Butene-1,4-diol: Will be acetylated to form trans-1,4-diacetoxy-2-butene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of acetylated alkyne or alkane byproducts | Incomplete or over-hydrogenation during the synthesis of the starting diol. | - Use a selective catalyst: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is designed for the selective reduction of alkynes to cis-alkenes.[5] - Monitor hydrogen uptake: Carefully monitor the reaction to ensure only one equivalent of H₂ is consumed. - Purify the diol: Purify the cis-2-butene-1,4-diol by vacuum distillation or recrystallization before use. |
| Initial presence of the trans-isomer | Non-stereoselective hydrogenation or isomerization during diol synthesis/purification. | - Use a stereoselective hydrogenation catalyst like Lindlar's catalyst.[5] - Purify the diol by recrystallization from acetone, methyl ethyl ketone, or THF, which can significantly reduce the trans-isomer content. |
Incomplete Reaction and Oligomerization
While less common under standard conditions, incomplete reactions and the formation of oligomeric byproducts can occur.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of mono-acetylated product or unreacted diol | Insufficient acetylating agent or catalyst: Not enough acetic anhydride or pyridine to fully convert both hydroxyl groups. | - Use a slight excess of acetic anhydride (e.g., 1.5-2.0 equivalents per hydroxyl group).[1] - Ensure at least a stoichiometric amount of base is used relative to the acetic acid produced. |
| Presence of water: Moisture will consume the acetic anhydride. | - Use anhydrous solvents and reagents. Dry the cis-2-butene-1,4-diol if necessary. | |
| Formation of high molecular weight species (oligomers) | Acid-catalyzed ether formation: Under strongly acidic conditions, intermolecular dehydration of the diol can lead to polyether formation. While less likely during acetylation with pyridine, it's a theoretical possibility if a strong acid is present. | - Strictly avoid strong acids. - Ensure proper stoichiometry and reaction conditions to favor the desired acetylation. |
Experimental Protocols
Protocol 1: Synthesis of cis-1,4-Diacetoxy-2-butene
This protocol is adapted from established procedures for the acetylation of cis-2-butene-1,4-diol.[1]
Materials:
-
cis-2-Butene-1,4-diol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or other suitable solvent)
-
1 M HCl (or saturated aq. NH₄Cl)
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve cis-2-butene-1,4-diol (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2-2.5 equiv.) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess acetic anhydride by the slow addition of water.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (or saturated aq. NH₄Cl) to remove pyridine, followed by saturated aq. NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude cis-1,4-diacetoxy-2-butene in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum, ensuring a stable pressure is reached (e.g., <5 mbar).
-
Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Collect the fraction that distills at the appropriate temperature for the applied vacuum (e.g., 80-82 °C at 3 mbar).[1]
-
Discontinue heating and carefully vent the system to atmospheric pressure once the distillation is complete.
Data Summary
| Parameter | Value | Significance | Reference(s) |
| Boiling Point | 120-121 °C at 18 mmHg | Critical for purification by vacuum distillation. | [4] |
| Density | 1.08 g/mL at 25 °C | Useful for calculations and handling. | [4] |
| Relative Stability | cis < trans | The cis-isomer is less stable due to steric strain, making it prone to isomerization. | [2] |
| Typical Yield | ~91% | Represents a high-yielding transformation under optimized conditions. | [1] |
Visualization of Key Processes
References
-
Sanchez, A. M., Barra, M., & de Rossi, R. H. (1999). On the Mechanism of the Acid/Base-Catalyzed Thermal Cis-Trans Isomerization of Methyl Orange. The Journal of Organic Chemistry, 64(5), 1604–1609. [Link]
-
Trost, B. M. (2002). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Feringa, B. L., & Browne, W. R. (Eds.). (2011). Molecular Switches. Wiley-VCH.
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the Mechanism of the Acid/Base-Catalyzed Thermal Cis-Trans Isomerization of Methyl Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Maintaining the Stereochemical Integrity of cis-1,4-Diacetoxy-2-butene
Welcome to the technical support guide for cis-1,4-diacetoxy-2-butene. This document serves as a resource for researchers, chemists, and drug development professionals to understand and mitigate the unwanted isomerization of the reactive cis-isomer to its more stable but less reactive trans-counterpart. The utility of cis-1,4-diacetoxy-2-butene in complex syntheses, such as olefin cross-metathesis and palladium-catalyzed allylations, is critically dependent on maintaining its specific geometry.[1] This guide provides field-proven insights and actionable protocols to ensure the stereochemical integrity of your material throughout storage and experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of cis-1,4-diacetoxy-2-butene.
Q1: Why is it critical to prevent the isomerization of cis-1,4-diacetoxy-2-butene?
A1: The spatial arrangement of the acetoxy groups dictates the molecule's reactivity. The cis-isomer is thermodynamically less stable due to steric strain, which makes it significantly more reactive in many synthetic transformations.[1] For instance, in ruthenium-catalyzed cross-metathesis reactions, the cis geometry is crucial for the formation of the required metallacyclobutane intermediate, a step that is hindered with the trans-isomer.[1] Isomerization to the trans form can lead to sluggish or failed reactions, altered product profiles, and reduced yields, compromising the entire synthetic route.
Q2: What are the primary environmental factors that cause cis-to-trans isomerization?
A2: Isomerization is primarily driven by the input of energy, which allows the molecule to overcome the rotational barrier of the carbon-carbon double bond. The main culprits are:
-
Heat (Thermal Energy): Elevated temperatures significantly accelerate isomerization. The pyrolysis of cis-1,4-diacetoxy-2-butene to form 1-acetoxy-1,3-butadiene is a known high-temperature reaction, highlighting its thermal lability.[1][2] Even moderate heat during storage or workup procedures like solvent evaporation can promote conversion to the more stable trans-isomer.
-
Light (Photochemical Energy): Alkenes can absorb UV or even visible light, leading to the excitation of a π-electron to a π* anti-bonding orbital.[3] This excited state has a lower rotational barrier, facilitating rapid isomerization upon relaxation back to the ground state.
-
Chemical Catalysis: Trace impurities can catalyze isomerization. Protic acids, Lewis acids, or residual transition metals can facilitate the process by reversibly interacting with the double bond and lowering the activation energy for rotation.
Q3: How can I accurately determine the isomeric purity (cis:trans ratio) of my sample?
A3: Quantifying the isomeric ratio is essential for quality control and troubleshooting. The two most reliable methods are:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most direct method. The vinylic protons of the cis and trans isomers exhibit different chemical shifts and, more importantly, different scalar coupling constants (J-values). The cis isomer will have a smaller ³J(H,H) coupling constant (typically ~10-12 Hz) compared to the trans isomer (~15-18 Hz). Integration of the respective signals allows for precise quantification.
-
Chromatography (GC or HPLC): Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for separating and quantifying the isomers.[4][5][6] A validated method with a standard of the trans-isomer can provide high-accuracy quantification of impurities. HPLC methods have been successfully developed for separating the isomers of the parent compound, 2-butene-1,4-diol.[5][6][7]
Q4: What are the ideal storage conditions for the long-term stability of cis-1,4-diacetoxy-2-butene?
A4: To minimize degradation, the compound must be protected from all primary energy sources. The ideal conditions are summarized below:
-
Temperature: Store at low temperatures, such as in a refrigerator or freezer (-20°C is common). For long-term storage, -80°C is recommended.[8]
-
Light: Store in an amber glass vial or wrap the container with aluminum foil to completely exclude light.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidative degradation pathways that could generate acidic impurities.
-
Purity: Ensure the material is free from acidic, basic, or metallic impurities from its synthesis. If necessary, filtration through a short plug of neutral alumina can remove polar impurities before storage.
Q5: Are there any incompatible solvents or reagents I should avoid during my experiments?
A5: Yes. Avoid strong acids and bases, as they can catalyze isomerization. Be cautious with certain Lewis acids unless they are a required part of the reaction. When performing extractions, use neutral washes (e.g., saturated sodium chloride solution) after any acidic or basic steps to ensure all catalytic species are removed before solvent evaporation.[9] Solvents should be anhydrous and peroxide-free, as peroxides can generate radicals upon heating or light exposure, which can also initiate isomerization.
Section 2: Troubleshooting Guide: Isomerization Detected
This guide provides a systematic approach to identifying and resolving issues of unwanted isomerization.
Problem 1: Isomerization is detected in a new, unopened bottle of cis-1,4-diacetoxy-2-butene.
-
Plausible Causes:
-
Sub-optimal storage or handling during shipping.
-
Manufacturing lot does not meet purity specifications.
-
-
Recommended Actions & Solutions:
-
Quarantine: Do not use the material for a critical experiment.
-
Quantify: Immediately determine the precise cis:trans ratio using ¹H NMR spectroscopy (see Protocol 3.2).
-
Contact Supplier: Report the findings to the supplier's technical support with your analytical data. They may provide a replacement or a certificate of analysis for that specific lot.
-
Purification (Use with Caution): If the material must be used, purification may be possible via flash column chromatography or preparative HPLC. However, be aware that these processes can themselves induce further isomerization if not performed carefully at low temperatures.
-
Problem 2: Gradual isomerization is observed in a sample during storage in the lab.
-
Plausible Causes:
-
Improper storage temperature (e.g., left on a lab bench).
-
Exposure to light.
-
Container seal is not airtight, allowing exposure to air and moisture.
-
-
Recommended Actions & Solutions:
-
Review Storage Protocol: Immediately verify that the material is being stored according to the recommendations in the table below (Section 4).
-
Transfer and Purge: If the container seal is suspect, transfer the material to a new, dry vial, preferably one with a PTFE-lined cap. Purge the headspace with an inert gas (Argon or Nitrogen) before sealing and storing.
-
Re-evaluate Lab-wide Practices: Ensure that all lab personnel are aware of the compound's sensitivity and adhere to proper handling procedures, such as immediately returning it to cold, dark storage after use.
-
Problem 3: Rapid isomerization occurs during an experimental procedure or workup.
-
Plausible Causes:
-
Excessive heat applied during reaction or solvent evaporation.
-
Presence of acidic or basic impurities in reagents or solvents.
-
Inadvertent exposure to UV light (e.g., working next to a sunny window).
-
The reaction catalyst itself is promoting isomerization as a side reaction.
-
-
Recommended Actions & Solutions:
-
Thermal Management: If heating is required, use the minimum effective temperature. For solvent removal, use a rotary evaporator with a low-temperature water bath (≤ 30°C) and efficient vacuum.
-
Neutralize Workup: During aqueous workups, ensure the final organic layer is washed with a neutral brine solution to remove any residual acid or base before drying and concentration.[9]
-
Control Light Exposure: Conduct the experiment in a fume hood with the sash down and the lights off if possible, or wrap the reaction vessel in aluminum foil.
-
Catalyst Screening: If you suspect the reaction catalyst, consider screening alternative catalysts or additives that may perform the desired transformation under milder conditions.
-
Section 3: Protocols & Methodologies
Protocol 3.1: Standard Handling Procedure for cis-1,4-Diacetoxy-2-butene
This protocol minimizes exposure to environmental factors that induce isomerization.
-
Preparation: Before retrieving the compound from storage, prepare the reaction vessel and all necessary reagents and solvents. If possible, perform the reaction under an inert atmosphere.
-
Dispensing: Remove the vial from cold storage. Allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold vial surface.
-
Inert Atmosphere Transfer: If working under an inert atmosphere, transfer the vial into a glovebox. If not, open the vial briefly in a fume hood, quickly dispense the required amount using a clean, dry syringe or pipette, and immediately re-seal the vial. Purge the headspace with Argon or Nitrogen before re-sealing.
-
Storage: Immediately return the stock vial to its designated cold, dark storage location.
-
Reaction: Protect the reaction vessel from light by wrapping it in aluminum foil.
Protocol 3.2: Analytical Workflow for Determining Isomeric Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the signals for the vinylic protons (–CH=CH–). For the cis-isomer, these typically appear as a multiplet around δ 5.8-5.9 ppm.
-
Identify the signals for the methylene protons (–CH₂–). For the cis-isomer, these appear as a doublet around δ 4.6-4.7 ppm.
-
Look for the corresponding signals of the trans-isomer, which will be shifted slightly. The key is to find a set of well-resolved signals for integration.
-
Measure the coupling constant (³J) for the vinylic protons. A value of ~10-12 Hz confirms the cis geometry.
-
Quantification: Integrate a clean signal corresponding to the cis-isomer and the same signal for the trans-isomer. The isomeric ratio is the ratio of these integrals. For example, if integrating the methylene protons: Ratio (cis:trans) = Integral_cis / Integral_trans
-
Section 4: Visual Guides & Data
Diagrams
Caption: Troubleshooting workflow for detected isomerization.
Caption: Simplified energy profile for cis-trans isomerization.
Data Tables
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces kinetic energy, minimizing the rate of thermal isomerization. |
| Light | Exclude completely (Amber vial/foil) | Prevents photochemical isomerization. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation and moisture contamination. |
| Container | Glass vial with PTFE-lined cap | Ensures an inert and airtight seal. |
| Handling | Minimize time at room temp/ambient light | Reduces exposure to isomerization triggers. |
Table 2: Comparison of Analytical Techniques for Isomer Quantification
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR | Different chemical shifts and J-coupling constants | Fast, highly accurate, provides structural confirmation | Requires access to an NMR spectrometer |
| GC | Separation by boiling point and column interaction | High resolution, good for volatile compounds | Requires heating, which could potentially cause on-column isomerization |
| HPLC | Separation by polarity and column interaction | Room temperature analysis, high precision | Method development may be required |
Section 5: References
-
PubMed. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). cis-1,4-Diacetoxy-2-butene (95%). Retrieved from [Link]
-
Macmillan Group - Princeton University. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Retrieved from [Link]
-
YouTube. (2018). Practice Problem: Conversion of trans-2-butene to cis-2-butene. Retrieved from [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Lumen Learning. (n.d.). Cis-Trans Isomerism in Alkenes. Retrieved from [Link]
-
Scribd. (n.d.). Photochemistry of Cis-Trans Isomerisation of Alkenes. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
YouTube. (2021). cis-trans Isomerization (Photochemistry of Alkenes). Retrieved from [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
-
Journal of Zhejiang University. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Retrieved from [Link]
-
Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]
-
OpenStax. (2023). 7.4 Cis–Trans Isomerism in Alkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. Retrieved from [Link]
-
ACS Publications. (n.d.). PHOTOCHEMICAL cis-trans-ISOMERIZATION OF SUBSTITUTED STILBENES. Retrieved from [Link]
-
YouTube. (2025). How Do Cis/trans Isomers Change Alkene Properties?. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical isomerization of overcrowded alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). cis-Alkene synthesis by olefination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of But-2-ene-1,4-diyl Diacetate Production
An authoritative guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with the scalable synthesis of But-2-ene-1,4-diyl diacetate.
Welcome to the technical support center for But-2-ene-1,4-diyl diacetate synthesis. This guide is designed to provide practical, in-depth solutions to common issues encountered during the production and scale-up of this versatile bifunctional building block. We will address specific experimental hurdles in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Part 1: Troubleshooting Guide - Common Synthesis & Scale-Up Issues
This section addresses the most frequent problems encountered during the synthesis of But-2-ene-1,4-diyl diacetate, particularly via the common acetylation of 2-butene-1,4-diol.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common frustration, especially during scale-up. The root cause often lies in one of three areas: incomplete reaction, side reactions, or product loss during workup.
-
Causality 1: Incomplete Reaction: The acetylation of a diol proceeds in two steps (mono-acetylation followed by di-acetylation). If the reaction is not driven to completion, you will have a mixture of the starting diol, the mono-acetylated intermediate, and your desired diacetate product.[1]
-
Solution:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride). A 5-10% excess is a good starting point, but this may need to be optimized.
-
Catalyst Efficacy: The base catalyst (commonly pyridine or triethylamine) is crucial.[2] Ensure it is fresh and anhydrous. Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium ion that accelerates the reaction.[2]
-
Reaction Time & Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material and mono-acetate intermediate are no longer detectable. Gentle heating (40-50 °C) can sometimes be employed, but be cautious of potential side reactions.
-
-
-
Causality 2: Competing Side Reactions:
-
Polymerization: The starting material, 2-butene-1,4-diol, can be unstable under certain conditions and may undergo polymerization, especially if impurities are present or if excessive heat is applied.[3]
-
Hydrolysis: The presence of water is detrimental. Water can hydrolyze the acetic anhydride, consuming your reagent. More critically, it can hydrolyze your ester product back to the diol, directly reducing your yield.[1]
-
Solution:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating which can promote polymerization and other degradation pathways.
-
-
-
Causality 3: Product Loss During Workup:
-
Aqueous Workup: The product can be partially hydrolyzed if the aqueous workup (e.g., washing with sodium bicarbonate solution) is too vigorous or prolonged, especially if the pH becomes strongly basic or acidic.
-
Solution:
-
Efficient Extraction: Perform extractions quickly and efficiently. Use a suitable organic solvent in which the product is highly soluble.
-
Neutralization: Carefully neutralize the reaction mixture. A saturated sodium bicarbonate wash is effective for removing the acetic acid byproduct and any remaining acid catalyst.[1] Ensure the final pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
-
Question 2: My final product is a mix of cis and trans isomers. How can I control the stereochemistry?
Answer: Controlling the stereochemistry is critical as the cis (Z) and trans (E) isomers can have different reactivities. The trans isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the substituent groups.[4]
-
Cause: Isomerization of the double bond can occur, often catalyzed by acid, base, or residual metal catalysts under thermal stress.[5] If your synthesis starts with a pure cis-2-butene-1,4-diol, any trans isomer in the product is a result of isomerization during the reaction or purification.
-
Solution:
-
Start with High-Purity Isomer: Begin with a starting material of high isomeric purity (e.g., >95% cis).
-
Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times. Use of a non-nucleophilic base like triethylamine over pyridine may sometimes be advantageous.[2]
-
Careful Purification: During distillation, minimize the pot temperature by using a good vacuum.[1] High temperatures in the distillation flask can promote isomerization. Avoid any acidic or basic residues in the material to be distilled.
-
Question 3: I am having difficulty purifying the final product by vacuum distillation. What are the challenges and solutions?
Answer: Purification by vacuum distillation can be challenging due to impurities with boiling points close to that of But-2-ene-1,4-diyl diacetate or due to thermal decomposition.[1][6]
-
Challenge 1: Co-distillation of Impurities: The mono-acetylated intermediate or other byproducts may have boiling points very close to the desired product.
-
Solution: Use fractional distillation with a column that provides sufficient theoretical plates (e.g., a Vigreux or packed column) for better separation. Collect fractions and analyze their purity by GC or NMR.
-
-
Challenge 2: Thermal Decomposition: The product may decompose or polymerize at high distillation temperatures.
-
Solution: Use a high-vacuum system (<1 mmHg if possible) to lower the boiling point significantly. The boiling point for the cis isomer is reported as 120-121 °C at 18 mmHg. This will be substantially lower at a higher vacuum, reducing the risk of thermal degradation.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction (presence of diol or mono-acetate). | 1. Increase reaction time, use excess acetylating agent, check catalyst activity. Monitor by TLC/GC. |
| 2. Hydrolysis from water contamination. | 2. Use anhydrous reagents/solvents and an inert atmosphere. | |
| 3. Product loss during aqueous workup. | 3. Perform workup and extractions efficiently; avoid extreme pH. | |
| Isomeric Impurity (trans) | Isomerization of the cis double bond. | Use high-purity starting material; maintain mild reaction temperatures; ensure complete removal of acidic/basic catalysts before distillation. |
| Product is Dark/Discolored | Polymerization or degradation side reactions. | Avoid excessive heat during reaction and distillation. Ensure starting material is pure. |
| Purification Difficulty | 1. Impurities with close boiling points. | 1. Use fractional vacuum distillation. |
| 2. Thermal decomposition during distillation. | 2. Use a high-vacuum system to lower the distillation temperature. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthesis route for producing the cis isomer on a large scale?
A robust and widely used method is the acetylation of cis-2-butene-1,4-diol with acetic anhydride, catalyzed by a base such as triethylamine or pyridine.[2] An alternative high-yield pathway starts with the selective hydrogenation of 2-butyne-1,4-diol using a poisoned catalyst (like Lindlar's catalyst) to form cis-2-butene-1,4-diol, which is then acetylated in the next step.[7]
Q2: How should I store But-2-ene-1,4-diyl diacetate to ensure its stability?
The compound is generally stable under recommended storage conditions.[7] For long-term stability, it should be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from strong oxidizing agents.[7][8]
Q3: What analytical methods are essential for quality control?
To ensure the identity and purity of your product, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and allows for the determination of isomeric purity by integrating the distinct signals for the cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity by separating volatile impurities and confirming the molecular weight of the product.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch and the C=C double bond.[1]
Part 3: Experimental Protocol & Workflow Visualization
Detailed Protocol: Synthesis of cis-But-2-ene-1,4-diyl diacetate
This protocol describes the acetylation of cis-2-butene-1,4-diol. The causality behind each step is explained to ensure a self-validating and robust procedure.
Materials:
-
cis-2-Butene-1,4-diol (1.0 eq)
-
Acetic Anhydride (2.2 eq)
-
Triethylamine (2.5 eq) or Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (Anhydrous Conditions): In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-2-butene-1,4-diol (1.0 eq) in anhydrous DCM.
-
Rationale: Strict anhydrous conditions are critical to prevent hydrolysis of acetic anhydride and the final product.[1] The inert atmosphere prevents moisture from the air from entering the reaction.
-
-
Cooling and Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine or pyridine (2.5 eq).
-
Rationale: The reaction is exothermic. Cooling prevents a rapid temperature increase that could lead to side reactions. The base acts as both a catalyst and an acid scavenger for the acetic acid byproduct.[2]
-
-
Addition of Acetylating Agent: Add acetic anhydride (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Rationale: A slow, controlled addition prevents a temperature spike. A slight excess of acetic anhydride helps drive the reaction to completion.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/GC analysis shows the complete consumption of the starting material and mono-acetate intermediate.
-
Rationale: Monitoring the reaction is key to achieving high conversion and knowing precisely when to begin the workup, avoiding unnecessary side reactions from prolonged exposure to the reagents.
-
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize the acid byproduct. Transfer the mixture to a separatory funnel.
-
Rationale: The quench neutralizes the acid, making the product stable for extraction. The bicarbonate reacts with acetic acid and anhydride, releasing CO₂, so slow addition is necessary to control effervescence.
-
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Rationale: The NaHCO₃ wash removes acidic components. The water wash removes residual salts and water-soluble impurities. The brine wash helps to pre-dry the organic layer, making the final drying step more efficient.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is essential before distillation to prevent hydrolysis of the product at high temperatures.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a colorless liquid.
-
Rationale: Vacuum distillation removes non-volatile impurities and the high-boiling catalyst (if pyridine was used), yielding the pure product.
-
Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification of cis-But-2-ene-1,4-diyl diacetate.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
-
Kawashima, Y., et al. (2016). Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase. ResearchGate. Available at: [Link]
-
Drag, P., et al. (2019). Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium. ResearchGate. Available at: [Link]
-
PubChem. But-2-ene-1,4-diyl diacetate. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. (2Z)-2-Butene-1,4-diyl diacetate. Available at: [Link]
- Takatani, M., et al. (1973). Process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes. Google Patents (US3720704A).
- Nishimura, T., et al. (1998). Process for purifying 1,4-butanediol by melt cristallisation. Google Patents (EP0885864A1).
-
Rybak, A., et al. (2012). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rybak, A., et al. (2012). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Available at: [Link]
- Drinkard Jr, W. C., et al. (1977). Purification of 1,4-butanediol. Google Patents (US4032583A).
-
Physics Wallah. (2022). The greater stability of trans-but-2-ene over cis-but-2-ene can be explained on the basis of.... YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0 | Chemsrc [chemsrc.com]
Safe handling and disposal of But-2-ene-1,4-diyl diacetate waste
Answering the call for a robust, safety-centric resource, this Technical Support Center guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven guidance on the safe handling and disposal of But-2-ene-1,4-diyl diacetate waste. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, empowering users to make informed decisions and maintain a self-validating system of laboratory safety.
Technical Support Center: But-2-ene-1,4-diyl diacetate
Section 1: Frequently Asked Questions (FAQs) - Core Chemical Properties & Hazards
This section addresses foundational questions regarding the identity and intrinsic hazards of But-2-ene-1,4-diyl diacetate, derived from its Safety Data Sheet (SDS) and chemical profile.
Q1: What is But-2-ene-1,4-diyl diacetate and what are its primary hazards?
A1: But-2-ene-1,4-diyl diacetate (CAS No. for (Z)-isomer: 25260-60-0) is an ester used in industrial and scientific research.[1][2] While some safety data sheets may list it as "Not classified" under GHS, others issue a GHS07 warning, indicating potential for skin, eye, and respiratory irritation.[1][2] Therefore, it should be handled with care. It is a combustible liquid with a relatively high flash point, but it is not readily flammable.[1][3] Always consult the specific SDS provided by your supplier for the most accurate hazard information.
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the substance's properties is critical for safe handling and storage. Key quantitative data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [2][4] |
| Molecular Weight | 172.18 g/mol | [2][4] |
| Appearance | Liquid (data may vary) | [5] |
| Boiling Point | ~230.9°C at 760 mmHg | [2] |
| Flash Point | ~108.3°C to 148°C | [1][2] |
| Density | ~1.1 g/cm³ | [2] |
Q3: What materials are incompatible with But-2-ene-1,4-diyl diacetate?
A3: To prevent dangerous reactions, avoid contact with strong oxidizing agents, halogens, strong reducing agents, acid anhydrides, and acid chlorides.[5] Storing this chemical away from these substances is a critical safety measure.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
This section provides actionable protocols for minimizing exposure during routine laboratory operations.
Q4: What is the mandatory PPE for handling But-2-ene-1,4-diyl diacetate?
A4: A multi-layered approach to PPE is essential to prevent skin and eye contact, and inhalation.[1][6]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[1] If there is a splash potential, a face shield should be worn in addition to goggles.[7]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile, tested to EN 374).[3][8] A flame-resistant lab coat or chemical-resistant apron is also required to protect against splashes.[1][9]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used.[1][2]
Q5: What are the best practices for storing But-2-ene-1,4-diyl diacetate?
A5: Proper storage is crucial for maintaining chemical stability and preventing accidents. Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Ensure it is stored away from the incompatible materials listed in Q3.[5] Some suppliers recommend refrigerated storage (2-8°C).[2]
Section 3: Troubleshooting Guide for Waste Generation
Unforeseen experimental outcomes can complicate waste disposal. This section addresses specific issues that users may encounter.
Q6: My reaction mixture containing But-2-ene-1,4-diyl diacetate has turned dark and is unexpectedly generating heat. What should I do?
A6: This indicates a potential runaway or side reaction. Do not seal the container. If it is safe to do so, place the reaction vessel in an ice bath to cool it down.[10] This is a critical step to slow the reaction rate. Prepare for potential gas evolution by ensuring the process is conducted in a fume hood. The resulting waste must be treated as reactive and should be quenched using the protocol in Q8 before disposal.
Q7: I suspect my But-2-ene-1,4-diyl diacetate waste is contaminated with an unreacted strong oxidizing agent from my experiment. Can I dispose of it normally?
A7: No. Mixing organic compounds with strong oxidizers creates a significant hazard, with the potential for fire or explosion.[11] This waste stream must be segregated immediately. Do not mix it with other organic solvent waste. It must be treated as a highly reactive waste. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on how to manage this specific hazardous mixture.[12]
Section 4: Step-by-Step Waste Disposal Protocols
The proper disposal of chemical waste is a legal and ethical responsibility to protect both personnel and the environment.[13][14]
Q8: My experiment involved reactive reagents (e.g., organometallics, hydrides) along with But-2-ene-1,4-diyl diacetate. How do I safely quench the final waste mixture?
A8: Reaction mixtures containing residual highly reactive reagents must be fully quenched before they are collected for waste disposal.[12][15] This process converts them to less reactive substances.
Experimental Protocol: Quenching Reactive Waste Causality: This procedure uses a staged approach with progressively more reactive quenching agents (isopropanol -> methanol -> water) to control the rate of reaction, safely dissipating heat and managing gas evolution.[15][16]
-
Preparation: Conduct the entire procedure in a chemical fume hood.[17] Place the flask containing the reactive waste (e.g., dissolved in an inert, high-boiling solvent like toluene) into an ice/water bath to chill.[10][15]
-
Initial Quench: While stirring, slowly add isopropanol dropwise via an addition funnel.[15][17] Continue adding isopropanol until gas evolution or heat generation subsides.
-
Secondary Quench: Slowly add methanol to quench any remaining, less reactive residues.
-
Final Quench: Once the reaction with methanol is complete, very slowly add water to ensure all reactive components are neutralized.[15][16]
-
Neutralization: Check the pH of the aqueous layer. If necessary, neutralize with dilute acid (e.g., 1M HCl) or base.
-
Final Disposal: The now-quenched and neutralized mixture can be collected as hazardous waste.[15]
Q9: What is the standard procedure for disposing of unquenched But-2-ene-1,4-diyl diacetate waste?
A9: If the waste is not mixed with highly reactive reagents (see Q8), the disposal process is more direct. The primary goal is proper segregation and containment for pickup by a licensed chemical waste handler.[1][18]
Workflow: Standard Chemical Waste Disposal
Caption: Waste Disposal Decision Workflow.
Q10: How do I handle empty containers of But-2-ene-1,4-diyl diacetate?
A10: Empty containers must be decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[1][14] Collect this rinsate as hazardous waste.[14] After the solvent rinse, triple-rinse with water. The clean, dry container can then often be disposed of in regular trash or recycling, but you must first deface the label.[14] Always check your institutional policy.
Section 5: Emergency Procedures
Immediate and correct response during an emergency can significantly mitigate harm.
Q11: What are the first aid measures for exposure to But-2-ene-1,4-diyl diacetate?
A11: Follow these procedures while seeking immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air.[1] If breathing is difficult, give oxygen.
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][20]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][20]
Q12: How should I respond to a spill of But-2-ene-1,4-diyl diacetate?
A12: For minor spills (<1 liter) that you are trained to handle:
Workflow: Minor Chemical Spill Response
Caption: Minor Chemical Spill Response Protocol.
For major spills (>1 liter), or any spill you are not comfortable handling, evacuate the area, alert others, and contact your institution's emergency response team or EHS immediately.[19][21]
References
-
Safety Data Sheet: Propane-1,2-diyl diacetate. Carl ROTH. [Link]
-
2-Butyne-1,4-diol - SAFETY DATA SHEET. Penta Chemicals. [Link]
-
Safety Data Sheet: Propane-1,2-diyl diacetate. 3D-basics. [Link]
-
(2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0. Chemsrc. [Link]
-
But-2-ene-1,4-diyl diacetate | C8H12O4. PubChem. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Guidance Manual for Selecting Protective Clothing for Agricultural Pesticides Operations. U.S. Environmental Protection Agency. [Link]
-
Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. [Link]
-
Personal Protective Equipment - Safe use diisocyanates. ISOPA. [Link]
-
Disposal of Highly Reactive Reagents. University of Pennsylvania EHRS. [Link]
-
Quenching Reactive Substances. KGROUP, Princeton University. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency. [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Washington. [Link]
-
Chemical Spill Procedures. Princeton University EHS. [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Spill Control/Emergency Response. University of Georgia EHSO. [Link]
-
Considerations for selecting personal protective equipment for hazardous materials decontamination. PubMed. [Link]
-
MSDS of 2-Oxa-1,4-Butanediol Diacetate. Capot Chemical. [Link]
-
Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. ResearchGate. [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0 | Chemsrc [chemsrc.com]
- 3. static.3d-basics.com [static.3d-basics.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. carlroth.com [carlroth.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. epfl.ch [epfl.ch]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. capotchem.com [capotchem.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. sarponggroup.com [sarponggroup.com]
- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Metathesis with 1,4-Diacetoxy-2-Butene
Welcome to the technical support center for optimizing cross-metathesis reactions involving cis-1,4-diacetoxy-2-butene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and selectivity of their metathesis reactions. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing in-depth explanations and actionable protocols.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you might encounter during the cross-metathesis of cis-1,4-diacetoxy-2-butene.
Question 1: Low or No Conversion to the Desired Cross-Metathesis Product
Answer:
Low or no conversion is a frequent issue in cross-metathesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
Root Cause Analysis & Solutions:
-
Catalyst Inactivity: The ruthenium catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Explanation: Ruthenium-based catalysts, while generally robust, can be sensitive to impurities and atmospheric conditions.[1] Peroxides, for instance, can oxidize the metal-carbene bond, rendering the catalyst inactive.[1] Similarly, exposure to oxygen in solution can lead to decomposition.[1]
-
Recommendations:
-
Ensure an Inert Atmosphere: All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, to exclude oxygen.[1]
-
Use High-Purity Reagents and Solvents: Solvents should be anhydrous and deoxygenated.[1] Substrates must be free of impurities that can act as catalyst poisons. Purification of substrates by flash chromatography or distillation before use is highly recommended.
-
Proper Catalyst Handling: While many modern Grubbs and Hoveyda-Grubbs catalysts are air-stable as solids, they are more vulnerable to degradation once in solution.[1] Prepare catalyst solutions just before use.
-
-
-
Sub-optimal Reaction Conditions: Temperature and concentration play a critical role in driving the reaction forward.
-
Explanation: Olefin metathesis is a reversible process.[2] To favor the formation of the desired product, the reaction equilibrium needs to be shifted.
-
Recommendations:
-
Temperature Optimization: While many reactions are run at room temperature to 40°C, increasing the temperature to 50-60°C can enhance the reaction rate.[1][3]
-
Concentration Adjustment: Cross-metathesis reactions generally benefit from higher concentrations (0.1-0.5 M) to promote intermolecular reactions.[3]
-
Removal of Gaseous Byproducts: The removal of volatile byproducts, such as ethylene, can drive the reaction towards completion.[1] This can be achieved by bubbling a slow stream of an inert gas through the reaction mixture.[1]
-
-
-
Incorrect Substrate Isomer: The stereochemistry of 1,4-diacetoxy-2-butene is a critical factor.
-
Explanation: cis-1,4-diacetoxy-2-butene is significantly more reactive in ruthenium-catalyzed cross-metathesis than its trans isomer.[4] The trans geometry hinders the formation of the necessary metallacyclobutane intermediate, thereby impeding the catalytic cycle.[4]
-
Recommendation: Verify the stereochemistry of your starting material. Using the cis isomer is crucial for efficient cross-metathesis.[4]
-
Question 2: Poor Selectivity - Formation of Homodimers and Other Byproducts
Answer:
The formation of homodimers of the starting olefins is a common competing reaction in cross-metathesis, leading to a complex product mixture and reduced yield of the desired cross-product.[5]
Strategies for Enhancing Selectivity:
-
Leverage Olefin Reactivity Differences:
-
Explanation: A general model for selectivity in cross-metathesis is based on the relative rates of homodimerization of the olefin partners.[6][7] When one olefin has a high propensity to homodimerize and the other does not, selective cross-metathesis can be achieved.[6][7]
-
Recommendation: If your coupling partner is highly reactive towards homodimerization, consider using an excess of the less reactive partner, cis-1,4-diacetoxy-2-butene, to favor the cross-metathesis pathway.[8]
-
-
Adjust Substrate Stoichiometry:
-
Explanation: Using one of the olefin partners in excess can shift the equilibrium towards the formation of the cross-metathesis product.[8]
-
Recommendation: A common strategy is to use a 1.5 to 5-fold excess of one of the olefins. The choice of which olefin to use in excess depends on its reactivity and cost.
-
-
Catalyst Selection:
-
Explanation: The choice of catalyst can significantly influence selectivity. Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and offer better selectivity than first-generation catalysts.[3]
-
Recommendation: For sterically hindered olefins, specialized catalysts with reduced steric bulk around the metal center may be beneficial.[9]
-
Question 3: Low E/Z Selectivity of the Cross-Metathesis Product
Answer:
Controlling the stereochemistry of the newly formed double bond is a significant challenge in cross-metathesis.[5]
Approaches to Influence E/Z Selectivity:
-
Catalyst Choice:
-
Explanation: While achieving high stereoselectivity is challenging, certain catalysts have been developed to favor the formation of either the E or Z isomer.[10] For instance, some ruthenium catalysts bearing specific chelating ligands have shown promise in directing the stereochemical outcome.
-
Recommendation: Consult the literature for catalysts known to provide higher selectivity for the desired isomer with similar substrates. For example, some ruthenium catechothiolate complexes have been shown to favor the formation of Z-trisubstituted allylic alcohols and ethers.
-
-
Reaction Temperature:
-
Explanation: The E/Z ratio can sometimes be influenced by the reaction temperature, as the transition states leading to the two isomers may have different activation energies.
-
Recommendation: Experiment with running the reaction at different temperatures (e.g., room temperature, 0°C, or elevated temperatures) to see if the E/Z ratio is affected.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the optimization of catalyst loading for the cross-metathesis of cis-1,4-diacetoxy-2-butene.
What is a typical catalyst loading for this reaction?
A typical catalyst loading for the cross-metathesis of cis-1,4-diacetoxy-2-butene ranges from 0.1 to 5 mol %.[1][3] For initial experiments, a loading of 1-2 mol % is a good starting point. If the reaction is sluggish, the catalyst loading can be increased. Conversely, for highly efficient reactions, the loading can often be reduced to minimize cost and residual ruthenium in the final product.
Which catalyst is best suited for the cross-metathesis of cis-1,4-diacetoxy-2-butene?
Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally recommended due to their higher activity and functional group tolerance.[3] Catalysts with N-heterocyclic carbene (NHC) ligands often exhibit enhanced stability and activity.[3] The optimal catalyst may also depend on the specific coupling partner.
| Catalyst Generation | Common Examples | Key Features |
| First Generation | Grubbs I | Good for terminal olefins, less active for hindered substrates. |
| Second Generation | Grubbs II, Hoveyda-Grubbs II | Higher activity, broader substrate scope, better functional group tolerance.[5] |
| Third Generation | Fast-initiating catalysts | Rapid initiation at room temperature. |
What are the most common solvents for this reaction?
Dichloromethane (CH₂Cl₂) and toluene are the most commonly used solvents for this type of cross-metathesis.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]
How can I monitor the progress of the reaction?
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] This allows for the determination of the consumption of starting materials and the formation of the desired product over time.
How do I quench the reaction and remove the ruthenium catalyst?
Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes to deactivate the catalyst.[3] The crude product can then be concentrated and purified by flash column chromatography on silica gel to remove the ruthenium byproducts.[3]
III. Experimental Protocols & Visualizations
General Protocol for Small-Scale Cross-Metathesis
This protocol provides a general guideline. Optimization of specific parameters may be required.
Materials:
-
Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
cis-1,4-Diacetoxy-2-butene
-
Olefin partner
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas (argon or nitrogen)
-
Standard, dry laboratory glassware
Procedure:
-
Preparation: In a dry flask under an inert atmosphere, dissolve the olefin partner and cis-1,4-diacetoxy-2-butene in the chosen solvent to achieve a concentration of 0.1-0.5 M.[3]
-
Catalyst Addition: Add the solid ruthenium catalyst to the reaction mixture.
-
Reaction: Seal the flask and stir the mixture at the desired temperature (e.g., 40-50 °C).[3] Monitor the reaction progress by TLC or GC.[3]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether. Stir for 20-30 minutes.[3]
-
Workup: Concentrate the reaction mixture under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
-
Characterization: Confirm the structure and determine the E/Z ratio of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Visualizing the Cross-Metathesis Workflow
Caption: A generalized workflow for a typical cross-metathesis experiment.
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low conversion in cross-metathesis.
IV. References
-
Master Organic Chemistry. Olefin Metathesis. [Link]
-
Chemistry LibreTexts. Olefin Metathesis. [Link]
-
Chemistry LibreTexts. 2.3: Olefin Metathesis. [Link]
-
Kelly, T. B. Grubbs Second Generation Catalyst for Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol. [Link]
-
Organic Chemistry Portal. Cross Metathesis. [Link]
-
Korthals, K. Olefin Cross Metathesis: A Model in Selectivity. [Link]
-
Chatterjee, A. K., et al. A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 2003, 125(37), 11360-11370. [Link]
-
Wikipedia. Olefin metathesis. [Link]
-
ACS Publications. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. The Journal of Physical Chemistry A, 2022. [Link]
-
ResearchGate. A General Model for Selectivity in Olefin Cross Metathesis. [Link]
-
ACS Publications. Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Organometallics, 2024. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. React App [pmc.umicore.com]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming poor reactivity of trans-1,4-diacetoxy-2-butene in metathesis
Technical Support Center: Metathesis of trans-1,4-Diacetoxy-2-butene
Welcome to the technical support center for olefin metathesis. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with the reactivity of trans-1,4-diacetoxy-2-butene in metathesis reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles to help you navigate this challenging transformation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges associated with using trans-1,4-diacetoxy-2-butene in metathesis.
Q1: Why is my cross-metathesis reaction with trans-1,4-diacetoxy-2-butene showing low to no conversion?
A1: The poor reactivity of trans-1,4-diacetoxy-2-butene is a well-documented issue stemming from two primary factors:
-
Steric Hindrance: The trans geometry of the acetoxy groups relative to the carbon-carbon double bond creates significant steric bulk. This conformation hinders the approach of the bulky ruthenium catalyst and impedes the formation of the crucial metallacyclobutane intermediate, which is essential for the metathesis catalytic cycle to proceed.[1][2][3] The cis-isomer, by contrast, is significantly more reactive because the substituents are positioned on the same side, allowing for a more favorable approach to the catalyst.[1][2][3]
-
Electronic Effects: The electron-withdrawing nature of the two acetoxy groups decreases the electron density of the double bond. This electronic deficiency makes the olefin less nucleophilic and therefore less reactive towards the electrophilic ruthenium carbene catalyst, slowing down the rate of catalyst initiation and turnover.
Q2: Can the acetoxy functional groups directly inhibit or poison the catalyst?
A2: Yes, this is a significant concern. While modern ruthenium catalysts, particularly second and third-generation Grubbs and Hoveyda-Grubbs types, exhibit good functional group tolerance, the carbonyl oxygen of the acetate group can act as a Lewis base.[4][5] It can coordinate to the electron-deficient ruthenium center, leading to the formation of an off-cycle, inactive species. This chelation can effectively "poison" the catalyst, reducing the concentration of active catalyst available for the desired metathesis reaction.
Q3: Is it possible to isomerize the trans starting material to the more reactive cis isomer?
A3: While technically possible through various chemical or photochemical methods, in-situ isomerization is not a standard or recommended procedure within the context of a metathesis reaction. Such conditions would likely be incompatible with the sensitive ruthenium catalyst and could introduce impurities that inhibit the reaction. The most practical approach is to either source the cis isomer directly or prepare it separately if the trans isomer is the only available starting material. The significant difference in reactivity often justifies the extra synthetic step.[1]
Part 2: Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to diagnosing and solving common issues encountered during the metathesis of trans-1,4-diacetoxy-2-butene.
Issue 1: Low Conversion or Stalled Reaction
If your reaction is not proceeding to completion, a systematic optimization of the catalyst system and reaction conditions is necessary.
Caption: Troubleshooting Decision Tree for Low Conversion.
A: Standard first-generation Grubbs catalysts are often insufficient for this challenging substrate. You should employ a more robust, electron-rich catalyst that is known to perform well with electron-deficient or sterically demanding olefins.[6]
-
Recommended Catalysts:
-
Hoveyda-Grubbs 2nd Generation (HG-II): This is an excellent starting point. Its high stability and activity make it suitable for many functionalized olefins.[5]
-
Grubbs 3rd Generation (G-III): Features a different pyridine-based ligand that can offer alternative reactivity profiles.
-
Umicore M7 Series (e.g., M721, M731): These catalysts are specifically designed with modified ligands to reduce steric bulk, making them highly effective for hindered substrates.[7][8]
-
CAAC-ligated Catalysts (e.g., Umicore M1001): Cyclic (alkyl)(amino)carbene ligands can provide enhanced stability and activity, particularly when ethylene evolution is a factor.[8][9]
-
Catalyst Performance Comparison (Illustrative)
| Catalyst Type | Typical Loading (mol%) | Relative Activity for Hindered Substrates | Key Feature |
|---|---|---|---|
| Grubbs 1st Gen (G-I) | 2.0 - 5.0 | Low | Tolerates some functional groups |
| Hoveyda-Grubbs 2nd Gen (HG-II) | 1.0 - 5.0 | High | High stability, good general activity |
| Umicore M721 | 0.5 - 2.0 | Very High | Reduced steric bulk for hindered alkenes[7] |
| CAAC-ligated (M1001) | 0.5 - 2.0 | Very High | High stability, good for ethylene-generating reactions[8] |
A: For challenging substrates, reaction conditions must be pushed beyond standard parameters.
-
Increase Temperature: Many metathesis reactions are run at room temperature to 40 °C. For this substrate, thermal activation is often required.[2] Gradually increase the reaction temperature to 50-80 °C. This provides the necessary energy to overcome the activation barrier for the sterically hindered olefin.[2][3]
-
Increase Catalyst Loading: While typical loadings are around 1 mol%, sluggish reactions with challenging substrates often require higher loadings. Increase the catalyst loading stepwise to 2.5 mol% and then to 5 mol%. For this specific substrate, loadings above 1.0 mol% have been shown to be necessary for efficient conversion.[2] Note that excessive loading can sometimes lead to dimerization or decomposition, so this should be monitored.[7][10]
-
Increase Concentration: Cross-metathesis is a bimolecular reaction and thus benefits from higher concentrations. Ensure your reaction concentration is at least 0.2 M or higher.
-
Ensure Inert Atmosphere & Pure Reagents: Ruthenium catalysts, while relatively stable, will degrade in the presence of oxygen and peroxides.[8] Ensure your solvent is thoroughly deoxygenated (e.g., via sparging with argon or nitrogen for 30-60 minutes) and that your starting materials are free of peroxide impurities.[7]
Issue 2: Catalyst Decomposition (Color change from green/brown to black)
A visible change in the reaction mixture to black, often accompanied by the formation of a precipitate, is a clear sign of catalyst decomposition.
A: Decomposition can be triggered by several factors:
-
Impurities: As mentioned, oxygen, moisture, and peroxides are detrimental. Additionally, impurities in the starting material, such as residual acids or bases from a previous step, can react with the catalyst.
-
Ethylene Buildup: In cross-metathesis reactions that produce ethylene as a byproduct, high concentrations of dissolved ethylene can lead to the formation of an inactive ethylidene species and subsequent catalyst decomposition.[8]
-
Thermal Instability: While higher temperatures can increase reaction rates, every catalyst has a thermal stability limit. Excessive heat can cause irreversible decomposition.
-
Purify Starting Materials: Ensure trans-1,4-diacetoxy-2-butene and the coupling partner are pure. If necessary, pass them through a short plug of activated alumina to remove polar impurities.
-
Rigorous Inert Technique: Use Schlenk line or glovebox techniques. All glassware should be oven- or flame-dried, and solvents must be properly deoxygenated.[7]
-
Remove Gaseous Byproducts: If ethylene is a byproduct, gently bubble a slow stream of argon or nitrogen through the reaction mixture. This drives the equilibrium forward and prevents catalyst inhibition by removing the dissolved ethylene.[6][8]
Issue 3: Undesired Side Products (e.g., Self-Metathesis)
The formation of homodimers of your coupling partner is a common side reaction.
A: The key is to exploit the difference in reactivity and concentration.
-
Use an Excess of the Less Reactive Partner: Since trans-1,4-diacetoxy-2-butene is the less reactive substrate, using it in excess is generally not recommended as it will not effectively suppress the self-metathesis of a more reactive partner.
-
Use a Large Excess of a More Reactive Partner: A more effective strategy is to use a large excess (e.g., 3-8 equivalents) of the more reactive olefin partner. This statistically favors the cross-metathesis pathway.[3]
-
Slow Addition: If the self-metathesis of a valuable coupling partner is a problem, add it slowly via syringe pump to a solution of the catalyst and trans-1,4-diacetoxy-2-butene. This keeps the instantaneous concentration of the reactive partner low, minimizing its ability to react with itself.
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Optimizing Cross-Metathesis
This protocol provides a starting point for the cross-metathesis of trans-1,4-diacetoxy-2-butene with a generic olefin partner.
-
Preparation: In a glovebox or under a strict argon atmosphere, add the chosen ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Gen, 2.5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Add deoxygenated solvent (e.g., toluene, 0.2 M) to the flask. Add the olefin coupling partner (1.0 equivalent) and trans-1,4-diacetoxy-2-butene (1.2 equivalents).
-
Reaction: Seal the flask and place it in a pre-heated oil bath at 60 °C.[9] If ethylene is a byproduct, ensure a gentle stream of argon is passed through the headspace and vented appropriately.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by GC or ¹H NMR.
-
Quenching: Once the reaction has reached completion or stalled, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.[1] Stir for 30 minutes.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[9]
Caption: Step-by-step experimental workflow.
References
-
Lin, Y.-C. (2019). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. MDPI. Available at: [Link]
-
Gu, M. (2014). Olefin Metathesis for Chemical Biology. PMC NIH. Available at: [Link]
-
O'Leary, D. (2020). Light-Activated Olefin Metathesis: Catalyst Development, Synthesis, and Applications. ACS Publications. Available at: [Link]
-
Bieber, L. W. (2013). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Available at: [Link]
-
Williams, C. (2020). Cross-metathesis of methyl oleate and cis-2-butene-1,4-diol: a direct route to bifunctional polymer building blocks. ChemRxiv. Available at: [Link]
-
Mecking, S. (2013). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. PMC NIH. Available at: [Link]
-
ResearchGate. (2019). Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups [beilstein-journals.org]
- 3. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. React App [pmc.umicore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of But-2-ene-1,4-diyl Diacetate Reaction Products
Welcome to the technical support center for but-2-ene-1,4-diyl diacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthon and encounter challenges in the characterization and handling of its reaction products. Here, we move beyond simple protocols to explain the chemical rationale behind common issues and their solutions, ensuring your experimental work is both efficient and robust.
Troubleshooting Guide: From Reaction Workup to Final Analysis
This section addresses specific problems encountered during experimental workflows. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Question 1: My ¹H NMR spectrum is complex and shows more signals than expected for my target product. What are the likely impurities?
This is the most common characterization issue. The complexity often arises from a mixture of starting materials, side products, and isomers.
Probable Causes & Identification Strategy:
-
Cis/Trans Isomerization: But-2-ene-1,4-diyl diacetate exists as cis (Z) and trans (E) isomers.[1][2] Reaction conditions, particularly those involving heat or catalysts, can promote isomerization, leading to a mixture of diastereomeric products.[3]
-
How to Verify: The key diagnostic is the coupling constant (³J) between the two vinylic protons (~H-2 and H-3).
-
Trans isomer: Exhibits a larger coupling constant, typically in the range of 12-18 Hz.
-
Cis isomer: Shows a smaller coupling constant, typically 6-12 Hz.
-
-
-
Incomplete Reaction: Unreacted starting but-2-ene-1,4-diyl diacetate is a frequent contaminant.
-
How to Verify: Compare the spectrum of your product mixture to the reference spectrum of your starting material. Look for the characteristic signals of the starting diacetate.
-
-
Hydrolysis Products: The acetate esters are susceptible to hydrolysis, especially during aqueous workups or chromatography on acidic media (like standard silica gel). This can form monoacetate-monoalcohol species or the full but-2-ene-1,4-diol.[4][5]
-
How to Verify: Look for a broad, D₂O-exchangeable singlet, characteristic of a hydroxyl (-OH) proton. You will also see a simplification of the spectrum and shifts in the adjacent CH₂ protons.
-
-
Allylic Rearrangement Products: Under certain conditions, particularly those favoring Sₙ1-type reactions, the double bond can migrate, leading to constitutional isomers.[6] For example, a reaction at C-1 could lead to a mixture of the expected 1-substituted product and a rearranged 3-substituted product.[7]
-
How to Verify: This can be challenging. It requires careful analysis of 2D NMR spectra (COSY, HMBC) to establish the complete connectivity of the unexpected isomer.
-
Caption: Decision tree for troubleshooting complex ¹H NMR spectra.
Question 2: My product seems to decompose during silica gel column chromatography. Why is this happening and what can I do?
This is a classic problem related to the chemical properties of both the analyte and the stationary phase.
Causality:
Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze the hydrolysis of the acetate esters on your molecule, converting your desired product back into the more polar monoacetate or diol. These byproducts then adhere strongly to the column, resulting in smearing, low recovery, and a contaminated final product.
Solutions:
-
Neutralize the Silica Gel (Self-Validating Protocol):
-
Step 1: Prepare your column slurry as usual (e.g., silica in hexane).
-
Step 2: Add 0.5-1% triethylamine (Et₃N) by volume to your chosen mobile phase (e.g., for 500 mL of 80:20 Hexane:EtOAc, add 2.5-5 mL of Et₃N).
-
Step 3: Flush the packed column with 2-3 column volumes of this neutralized eluent before loading your sample. The triethylamine is a non-nucleophilic base that neutralizes the acidic silanol groups.
-
Step 4: Run the column using the neutralized eluent.
-
Validation: Collect fractions and analyze by TLC. You should observe cleaner spots and better separation compared to a non-neutralized column.
-
-
Switch to a Different Stationary Phase: If decomposition persists, consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) which lack the strong acidic character.
-
Flash Chromatography: Minimize the contact time between your compound and the silica gel. A faster "flash" purification is often less destructive than a slow gravity-fed column.
Question 3: GC-MS analysis shows a peak with the correct mass, but the retention time is unexpected, or I see multiple peaks with the same mass. What does this mean?
This scenario highlights the challenge of separating isomers.
Probable Causes:
-
Cis/Trans Isomers: As with NMR, a reaction can produce a mixture of geometric isomers. These are distinct compounds with different physical properties, including boiling points and polarity, leading to different retention times on a GC column. They will, however, have the same molecular weight and often very similar fragmentation patterns in the mass spectrometer.
-
Constitutional Isomers: If an allylic rearrangement has occurred, you will have constitutional isomers (e.g., 1-substituted vs. 3-substituted).[6] These will also have unique retention times but identical molecular weights.
Troubleshooting Protocol:
-
Step 1 (Methodical Injection): Inject authentic standards of the cis and trans starting materials if available. This helps to benchmark retention times.
-
Step 2 (Analyze Fragmentation): While the molecular ion peak (M⁺) will be the same, carefully examine the fragmentation patterns. Subtle differences can sometimes provide clues to distinguish between isomers, although this is not always definitive.
-
Step 3 (Correlate with NMR): The most reliable method is to correlate your GC-MS data with your NMR data. If NMR confirms a mixture of isomers, you can confidently assign the multiple GC peaks to this mixture.
-
Step 4 (Optimize GC Method): To improve separation of isomers, try modifying the GC temperature program. A slower ramp rate can often enhance the resolution between closely eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for cis- and trans-but-2-ene-1,4-diyl diacetate?
While exact shifts depend on the solvent and spectrometer, the following table provides approximate values for distinguishing the isomers.[4][8][9]
| Parameter | trans-(E)-isomer | cis-(Z)-isomer | Rationale for Difference |
| Vinylic H (H-2, H-3) | ~5.75 ppm | ~5.65 ppm | Protons in the cis isomer are slightly more shielded. |
| Allylic H (H-1, H-4) | ~4.60 ppm | ~4.70 ppm | The spatial arrangement of the acetate groups influences the electronic environment of the methylene protons. |
| ³J (H-2, H-3) Coupling | 12 - 18 Hz | 6 - 12 Hz | Key diagnostic. The dihedral angle dependence of coupling (Karplus equation) predicts a larger J-value for the ~180° trans relationship. |
| Methyl H (CH₃) | ~2.05 ppm | ~2.06 ppm | Minimal difference. |
| Vinylic C (C-2, C-3) | ~128 ppm | ~126 ppm | Steric compression in the cis isomer causes a slight upfield (shielding) shift. |
| Allylic C (C-1, C-4) | ~65 ppm | ~60 ppm | The "gamma-gauche" effect in the cis isomer leads to significant shielding of the methylene carbons. |
Q2: My reaction involves a nucleophile. Where is it most likely to attack?
But-2-ene-1,4-diyl diacetate is a bis-electrophile. Nucleophilic attack occurs at the allylic carbons (C-1 and C-4), displacing an acetate leaving group.
Caption: General experimental workflow and potential side product formation.
In a typical Sₙ2 reaction, attack occurs directly at C-1 or C-4. However, if the reaction conditions promote carbocation formation (Sₙ1-like), an intermediate resonance-stabilized allylic cation is formed.[10] This cation can be attacked by the nucleophile at either C-1 or C-3, potentially leading to a mixture of regioisomers (the Sₙ1' product).[6]
Q3: Can I selectively react only one of the acetate groups?
Yes, achieving mono-substitution is a common synthetic goal.
Controlling Selectivity:
-
Stoichiometry: The most straightforward method is to use one equivalent or slightly less of your nucleophile relative to the diacetate. This statistically favors mono-substitution. The reaction mixture will likely contain diacetate, mono-adduct, and di-adduct, requiring careful chromatographic purification.
-
Enzymatic Methods: Lipases can be used for the highly regioselective hydrolysis of one acetate group, providing a reliable route to the mono-acetate mono-alcohol species.[4][11] This is an excellent strategy if you need the mono-protected diol as your target.
References
-
Kawashima, Y., Ezawa, T., Harada, T., & Imai, N. (2016). Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase. ResearchGate. Available at: [Link]
-
Demir, M. (2020). The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate as a function of time in the isomerization reaction. ResearchGate. Available at: [Link]
-
Imai, N. (2009). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. ResearchGate. Available at: [Link]
-
Imai, N., et al. (2009). Hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates 2a-2g in the presence of PPL. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Kinetic Versus Thermodynamic Control In Addition of HBr to Dienes: 1,2- and 1,4- Addition. Master Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). But-2-ene-1,4-diyl diacetate. PubChem Compound Database. Available at: [Link]
-
Chemsrc (n.d.). (2Z)-2-Butene-1,4-diyl diacetate. Chemsrc Chemical Database. Available at: [Link]
-
Trost, B. M., & Toste, F. D. (2003). Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. Angewandte Chemie International Edition. Available at: [Link]
-
Imai, N., et al. (2016). Hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 in the presence of PPL. ResearchGate. Available at: [Link]
-
Doc Brown's Chemistry (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene. docbrown.info. Available at: [Link]
-
L.S. College, Muzaffarpur (2020). Allylic rearrangement. lscollege.ac.in. Available at: [Link]
-
Doc Brown's Chemistry (n.d.). proton NMR spectrum of E/Z but-2-ene. docbrown.info. Available at: [Link]
-
Wikipedia (n.d.). Allylic rearrangement. Wikipedia. Available at: [Link]
Sources
- 1. But-2-ene-1,4-diyl diacetate | C8H12O4 | CID 638131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 8. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing the Exothermic Nature of Diol Acetylation Reactions
Welcome to the technical support center for managing the exothermic nature of diol acetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively controlling these energetic reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.
Section 1: Understanding and Predicting Exothermic Behavior
Q1: Why are diol acetylation reactions exothermic, and what factors influence the heat release?
A1: Diol acetylation reactions are exothermic due to the formation of highly stable ester bonds and a small, stable leaving group, typically acetic acid when using acetic anhydride, or a salt when using acetyl chloride with a base. The overall enthalpy change of the reaction is negative, releasing energy as heat.
Several factors influence the magnitude and rate of heat release:
-
Acylating Agent: The choice of acylating agent is critical. Acyl halides like acetyl chloride are generally more reactive and lead to a more rapid and intense exotherm compared to acetic anhydride.[1]
-
Catalyst: The presence and type of catalyst can significantly impact the reaction rate and, consequently, the rate of heat generation.[2][3] Lewis acids and strong base catalysts can dramatically accelerate the reaction.
-
Diol Structure: The steric and electronic properties of the diol affect its nucleophilicity and reactivity. Less hindered primary alcohols tend to react faster than more hindered secondary or tertiary alcohols.
-
Concentration: Higher concentrations of reactants lead to a faster reaction rate and a more significant heat release in a shorter period.
-
Temperature: As with most chemical reactions, higher initial temperatures will increase the reaction rate, leading to a faster and potentially more difficult-to-control exotherm.
A thorough understanding of the reaction mechanism is essential for predicting and managing its thermal behavior. The acetylation of an alcohol typically proceeds via nucleophilic acyl substitution.
Caption: Generalized mechanism of diol acetylation.
Q2: How can I estimate the potential exotherm of my specific diol acetylation reaction before running it?
A2: A preliminary hazard assessment is crucial.[4] While exact prediction without experimental data is challenging, you can estimate the potential exotherm through:
-
Literature Review: Search for similar diol acetylation reactions in scientific literature and databases to find reported observations or calorimetric data.
-
Reaction Calorimetry (RC1): For process development and scale-up, reaction calorimetry is the gold standard for measuring the heat of reaction, heat flow, and maximum temperature of synthetic reaction (MTSR). This data is vital for safe scale-up.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the heat of reaction on a small scale.[4] This can provide an initial estimate of the total energy release.
Section 2: Troubleshooting Guide for Exotherm Management
Q3: My reaction temperature is rising too quickly, and my cooling bath can't keep up. What should I do?
A3: A rapid temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a runaway reaction.[5][6]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent (usually the acylating agent).[5][7]
-
Enhance Cooling: Ensure your cooling bath is at its maximum capacity (e.g., add more dry ice to an acetone bath).
-
Increase Stirring: Improve the heat transfer to the cooling jacket by increasing the stirring rate.[6]
-
Emergency Quenching/Dilution: If the temperature continues to rise, be prepared to add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[8]
Preventative Measures for Future Experiments:
-
Slower Addition Rate: Add the acylating agent dropwise over a longer period.
-
Lower Reaction Temperature: Start the reaction at a lower temperature to provide a larger safety margin.
-
Use a Less Reactive Acylating Agent: Consider switching from an acyl chloride to an anhydride.
-
Dilute the Reaction: Running the reaction at a lower concentration will slow the reaction rate and reduce the volumetric heat output.
Q4: I'm observing localized hotspots and charring in my reaction, even though the bulk temperature seems controlled. What's happening?
A4: This is a classic sign of poor mixing.[6] Inadequate agitation allows for localized areas of high reactant concentration, leading to rapid, uncontrolled reactions in those spots.
Troubleshooting Poor Mixing:
-
Increase Stirring Speed: The simplest solution is often to increase the revolutions per minute (RPM) of your overhead stirrer or magnetic stir bar.
-
Optimize Impeller/Stir Bar: Ensure you are using the right type and size of impeller or stir bar for your vessel geometry. A pitched-blade turbine or anchor stirrer is often more effective than a simple magnetic stir bar for viscous reactions.
-
Check Baffling: For larger vessels, the use of baffles can disrupt vortex formation and improve top-to-bottom mixing.
-
Reagent Addition Point: Add the limiting reagent subsurface, near the impeller, to ensure it is rapidly dispersed.
Caption: Decision workflow for troubleshooting exotherm issues.
Section 3: Frequently Asked Questions (FAQs)
Q5: What are the best practices for setting up a diol acetylation reaction to ensure thermal safety?
A5: Proactive planning is key to managing exothermic reactions safely.
| Best Practice | Rationale |
| Proper Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses, and appropriate gloves.[9] |
| Work in a Fume Hood | Acetylating agents are often volatile and corrosive. Good ventilation is essential.[9] |
| Use an Appropriate Cooling Bath | Have a cooling bath (ice/water, dry ice/acetone) ready and of sufficient volume before starting the reaction.[10] |
| Controlled Reagent Addition | Use an addition funnel or syringe pump for slow, controlled addition of the most reactive reagent.[7] |
| Continuous Temperature Monitoring | Use a thermocouple to monitor the internal reaction temperature continuously.[10] |
| Never Leave Unattended | Exothermic reactions should never be left unattended, especially during reagent addition.[9] |
| Have a Quenching Plan | Know what you will do if the reaction begins to run away. Have a pre-chilled solvent or quenching agent ready.[6] |
Q6: Can changing the catalyst help in controlling the exotherm?
A6: Absolutely. The choice of catalyst has a profound effect on the reaction rate. If you are experiencing a very sharp exotherm, consider:
-
Using a Milder Catalyst: For example, if you are using a strong Lewis acid, you might switch to a milder one or a solid-supported catalyst that can be more easily controlled. Some reactions can even proceed without a catalyst, albeit more slowly.[3]
-
Reducing Catalyst Loading: Decreasing the amount of catalyst will slow down the reaction and the rate of heat evolution.
-
Catalyst-Free Conditions: Some diol acetylations can proceed efficiently without any catalyst, which offers the highest level of control over the exotherm.[3] For example, a method for the acetylation of various functional groups, including alcohols, has been developed using acetic anhydride under solvent- and catalyst-free conditions.[3]
Q7: Are there any "greener" or inherently safer approaches to diol acetylation that minimize exothermic risk?
A7: Yes, several strategies can improve the safety and environmental profile of diol acetylation.
-
Enzymatic Catalysis: Lipases can be used to catalyze acetylation reactions under very mild conditions, often at room temperature, which virtually eliminates the risk of a thermal runaway.
-
Acetate-Catalyzed Reactions: Using a catalytic amount of an acetate salt, such as tetrabutylammonium acetate (TBAOAc), can promote regioselective acetylation under mild conditions.[11][12][13] This method is often more environmentally friendly than those using metal-based catalysts.[11][12] The mechanism involves the formation of a hydrogen-bonded complex between the acetate and the diol, which activates the hydroxyl group for acylation.[11][12][13]
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer and control compared to batch reactors. The small reaction volume at any given time significantly reduces the risk of a thermal runaway, making it an inherently safer technology for highly exothermic reactions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Controlled Diol Acetylation in a Batch Reactor
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a thermocouple for internal temperature monitoring, a nitrogen inlet, and an addition funnel. Place the flask in a cooling bath (e.g., ice/water).
-
Reagents: Dissolve the diol in an appropriate anhydrous solvent (e.g., dichloromethane or ethyl acetate) in the flask.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Reagent Addition: Add the acylating agent (e.g., acetic anhydride) to the addition funnel.
-
Reaction: Begin stirring and add the acylating agent dropwise, monitoring the internal temperature closely. Maintain the temperature below a set point (e.g., 10 °C) by adjusting the addition rate.[5]
-
Monitoring: After the addition is complete, allow the reaction to stir at the set temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench any remaining acylating agent by slowly adding cold water or a saturated sodium bicarbonate solution.
References
- Benchchem. (n.d.). Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide.
- Unknown. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions.
- Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- ResearchGate. (2025, August 6). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application | Request PDF.
- NIH. (2022, July 8). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic.
- ResearchGate. (2025, August 10). ChemInform Abstract: H-Bonding Activation in Highly Regioselective Acetylation of Diols. | Request PDF.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Academia.edu. (n.d.). (PDF) Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application.
- ACS Publications. (n.d.). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Acetylation a of diols with acetic acid in the presence of TBATB.
- MDPI. (n.d.). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.
- PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- PubMed. (2014, September 5). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application.
Sources
- 1. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester synthesis by acylation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. stonehousesafety.com [stonehousesafety.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. amarequip.com [amarequip.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 10. labproinc.com [labproinc.com]
- 11. (PDF) Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application [academia.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for Allylation Reactions: A Comparative Analysis Beyond But-2-ene-1,4-diyl diacetate
For decades, but-2-ene-1,4-diyl diacetate has served as a reliable and versatile C4 building block in transition metal-catalyzed allylation reactions, particularly in the venerable Tsuji-Trost reaction.[1] Its symmetrical nature and the good leaving group ability of the acetate moieties have made it a staple in the synthesis of complex molecules. However, the ever-evolving landscape of synthetic chemistry demands greater efficiency, selectivity, and sustainability. This has spurred the development of a diverse arsenal of alternative reagents that not only rival but often surpass the performance of this classical substrate.
This guide provides an in-depth comparison of these alternatives, offering experimental data, mechanistic insights, and practical protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
The Benchmark: Understanding the Role of But-2-ene-1,4-diyl diacetate
In palladium-catalyzed allylation reactions, but-2-ene-1,4-diyl diacetate undergoes oxidative addition to a Pd(0) complex to form a symmetrical π-allylpalladium intermediate. This electrophilic species is then attacked by a nucleophile to furnish the desired allylated product. The acetate leaving groups are effective but can sometimes require elevated temperatures for efficient reaction, and the generation of stoichiometric acetate waste is a consideration in process chemistry.
I. Superior Reactivity and Milder Conditions: The Rise of Allylic Carbonates
Allylic carbonates have emerged as highly effective alternatives to their acetate counterparts, often displaying superior reactivity that allows for milder reaction conditions and broader substrate scope.
Key Advantages:
-
Enhanced Reactivity: The carbonate is a better leaving group than acetate, facilitating the initial oxidative addition step. This often translates to lower catalyst loadings and reaction temperatures.
-
Milder Reaction Conditions: Many allylic carbonate-based reactions proceed efficiently at room temperature, which is beneficial for thermally sensitive substrates.
-
In Situ Decarboxylation: The carbonate leaving group readily decomposes to carbon dioxide and an alkoxide, a thermodynamically favorable process that drives the reaction forward.
Comparative Performance:
While direct comparative studies are substrate-dependent, the literature consistently demonstrates that allylic carbonates enable reactions that are sluggish or inefficient with acetates. For instance, in molybdenum-catalyzed asymmetric allylic alkylation (AAA), carbonates are the more widely used leaving group due to their high reactivity.[2]
Experimental Data Snapshot:
| Allyl Source | Catalyst System | Nucleophile | Conditions | Yield (%) | ee (%) | Reference |
| Cinnamyl Acetate | [Pd(allyl)Cl]₂/Ligand | Dimethyl Malonate | 50 °C, 12 h | 85 | 92 | Trost, B. M. et al. |
| Cinnamyl Methyl Carbonate | [Pd(allyl)Cl]₂/Ligand | Dimethyl Malonate | rt, 4 h | 95 | 94 | Trost, B. M. et al. |
| 1,3-Diphenylallyl Acetate | [Mo(CO)₆]/Ligand | Sodium Dimethyl Malonate | 85 °C, 8-12 h | 88 | 98 | Palucki, M. et al.[2] |
| 1,3-Diphenylallyl Carbonate | [Mo(CO)₆]/Ligand | Sodium Dimethyl Malonate | 60 °C, 3-6 h | 95 | >99 | Trost, B. M. et al.[3] |
Experimental Protocol: Molybdenum-Catalyzed Asymmetric Allylic Alkylation with an Allylic Carbonate
This protocol is adapted from the work of Trost and coworkers for the synthesis of 3,3-disubstituted oxindoles.[3]
Materials:
-
(R,R)-Ligand L1 (a chiral bis-amide ligand)
-
[(η³-C₄H₇)Mo(CO)₂Cl]₂ or a suitable Mo precursor
-
3-Alkyloxindole
-
Allyl tert-butyl carbonate
-
LiOtBu
-
Anhydrous, degassed THF
Procedure:
-
In a flame-dried, argon-purged Schlenk tube, dissolve the chiral ligand (0.015 mmol) and the molybdenum precursor (0.01 mmol) in THF (0.3 mL).
-
Stir the mixture at 60 °C for 5 minutes to form the active catalyst.
-
In a separate Schlenk tube, add the 3-alkyloxindole (0.1 mmol) and LiOtBu (0.2 mmol).
-
Add THF (0.7 mL) to the oxindole mixture and stir at room temperature for 5 minutes.
-
Transfer the catalyst solution to the nucleophile solution via cannula.
-
Add the allyl tert-butyl carbonate (0.12 mmol) via syringe.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel chromatography.
II. The "Green" Alternative: Direct Use of Allylic Alcohols
The direct use of allylic alcohols as allylating agents represents a significant step towards more sustainable synthesis. This approach circumvents the need for pre-functionalization to an ester or carbonate, with water being the only byproduct.
Key Advantages:
-
Atom Economy: Maximizes the incorporation of atoms from the starting materials into the final product.
-
Reduced Waste: Eliminates the generation of stoichiometric salt waste.
-
Readily Available Substrates: Allylic alcohols are often more readily available and less expensive than their activated counterparts.
Catalytic Systems for Activation:
The primary challenge in using allylic alcohols is the poor leaving group ability of the hydroxyl group. Various catalytic systems have been developed to overcome this, including:
-
Platinum Catalysis: Platinum complexes, often in the presence of a Lewis acid co-catalyst like Ti(OiPr)₄, can activate the C-O bond of allylic alcohols for nucleophilic attack.[4]
-
Iridium Catalysis: Iridium catalysts are highly effective for the asymmetric allylation of various nucleophiles using allylic alcohols.[5]
-
Dual Catalysis: A combination of two catalysts can be employed. For example, a nickel catalyst can perform the allylation while a Lewis acid activates the allylic alcohol.[6]
Experimental Workflow: Dual Nickel/Lewis Acid Catalyzed Allylation of Aryl Halides
Caption: Workflow for dual-catalyzed allylation.
III. Precision and Stereocontrol: Allylboron Reagents
For applications demanding high levels of stereocontrol, particularly in the construction of chiral homoallylic alcohols, allylboron reagents are unparalleled. Their reactions with carbonyl compounds proceed through a highly organized, chair-like transition state, allowing for predictable and excellent diastereoselectivity.
Key Advantages:
-
High Stereoselectivity: The geometry of the allylboron reagent dictates the relative stereochemistry of the newly formed stereocenters.
-
Functional Group Tolerance: Allylboration reactions are often tolerant of a wide range of functional groups.
-
Catalytic Asymmetric Variants: The development of chiral ligands and catalysts has enabled highly enantioselective allylborations of aldehydes and ketones.[7]
Mechanism of Stereocontrol:
The stereochemical outcome of the reaction can be reliably predicted based on the Zimmerman-Traxler model, where the aldehyde, allylboron reagent, and catalyst assemble in a six-membered, chair-like transition state.
Caption: Zimmerman-Traxler model for allylboration.
IV. Expanding the Horizon: Iridium and Molybdenum Catalysis
While palladium has dominated the field of allylic substitution, iridium and molybdenum catalysts have carved out their own niches by offering complementary and often superior selectivity profiles.
Iridium Catalysis
Iridium-catalyzed asymmetric allylic substitution is renowned for its ability to produce branched, chiral products from monosubstituted allylic precursors, a regioselectivity that is often difficult to achieve with palladium.[8] The reaction proceeds with high enantioselectivity for a broad range of nucleophiles.[9]
Mechanistic Distinction:
The stereodetermining step in iridium-catalyzed allylation is typically the oxidative addition of the catalyst to the allylic substrate.[10] This contrasts with many palladium-catalyzed systems where the nucleophilic attack is stereodetermining.
Molybdenum Catalysis
Molybdenum catalysts have also proven to be highly effective for asymmetric allylic alkylation, providing excellent regio- and enantioselectivity.[2][11] They are particularly useful for the synthesis of products with vicinal quaternary and tertiary stereocenters.[12]
Comparative Regioselectivity:
| Catalyst | Typical Regioselectivity (from monosubstituted allyl precursors) |
| Palladium | Linear (achiral) |
| Iridium | Branched (chiral) |
| Molybdenum | Branched (chiral) |
Conclusion: A Strategic Approach to Reagent Selection
The choice of an allylating agent is a critical decision in the design of a synthetic route. While but-2-ene-1,4-diyl diacetate remains a viable option, the alternatives presented in this guide offer significant advantages in terms of reactivity, selectivity, and sustainability.
-
For enhanced reactivity and milder conditions , allylic carbonates are often the reagent of choice.
-
When atom economy and sustainability are paramount, the direct use of allylic alcohols is a powerful strategy.
-
For exquisite stereocontrol in the synthesis of homoallylic alcohols, allylboron reagents are unsurpassed.
-
To access branched, chiral products with high enantioselectivity, iridium and molybdenum catalysts provide complementary reactivity to traditional palladium systems.
By understanding the unique attributes of each class of reagent and the mechanistic principles that govern their reactivity, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
References
-
Trost, B. M.; Dogra, K. Molybdenum-Catalyzed Asymmetric Allylic Alkylations. Acc. Chem. Res.2007 , 40 (12), 1443–1453. [Link]
-
Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]
-
Hartwig, J. F.; Stanley, L. M. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Acc. Chem. Res.2010 , 43 (12), 1554–1565. [Link]
-
Trost, B. M.; et al. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. J. Am. Chem. Soc.2019 , 141 (4), 1768–1779. [Link]
-
Trost, B. M.; Dogra, K.; Hachiya, I.; Emura, T. Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Alkyloxindoles: Reaction Development and Applications. J. Am. Chem. Soc.2002 , 124 (25), 7256–7257. [Link]
-
Helmchen, G.; Dahnz, A.; Dübon, P.; Schelwies, M.; Weihofen, R. Iridium-catalysed asymmetric allylic substitutions. Chem. Commun.2007 , (7), 675-691. [Link]
-
Tsuji, J. Palladium-Catalyzed Reactions of Allylic Compounds. In Palladium Reagents and Catalysts; John Wiley & Sons, Ltd, 2004; pp 291–404. [Link]
-
Belda, O.; Moberg, C. Molybdenum-Catalyzed Asymmetric Allylic Alkylations. Acc. Chem. Res.2004 , 37 (3), 159–167. [Link]
-
Wang, Z.; et al. Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols. Chem. Sci.2017 , 8 (1), 697–701. [Link]
-
You, S.-L.; et al. Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chem. Rev.2018 , 118 (18), 8894–8946. [Link]
-
Sundararaju, B.; Achard, M.; Bruneau, C. Transition metal catalyzed nucleophilic allylic substitution: activation of allylic alcohols via π-allylic species. Chem. Soc. Rev.2012 , 41, 4467-4483. [Link]
-
Hall, D. G. Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. J. Am. Chem. Soc.2017 , 139 (1), 4–15. [Link]
-
MacMillan, D. W. C.; et al. Dual Catalysis Strategies in Photochemical Synthesis. Chem. Rev.2016 , 116 (17), 10035–10169. [Link]
-
Glorius, F.; et al. General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. J. Am. Chem. Soc.2018 , 140 (47), 16215–16220. [Link]
-
White, M. C.; et al. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Curr. Org. Chem.2012 , 16 (13), 1561–1574. [Link]
-
Yang, S.-C.; et al. Direct Platinum-Catalyzed Allylation of Anilines Using Allylic Alcohols. Organometallics2001 , 20 (25), 5326–5330. [Link]
-
Krische, M. J.; et al. Catalytic Enantioselective Grignard Nozaki–Hiyama Methallylation from the Alcohol Oxidation Level: Chloride Compensates for p-Complex Instability. Chem. Commun.2011 , 47, 10028-10030. [Link]
-
Helmchen, G. Iridium-catalysed asymmetric allylic substitutions. Angew. Chem. Int. Ed.2007 , 46, 132-157. [Link]
-
Wang, C.; et al. Dual nickel and Lewis acid catalysis for the allylation of aryl halides with allylic alcohols. Chem. Sci.2017 , 8, 697-701. [Link]
-
Trost, B. M.; Toste, F. D. Asymmetric O- and C-Allylation of Phenols. J. Am. Chem. Soc.1999 , 121 (19), 4545–4554. [Link]
-
Hartwig, J. F. Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chem. Rev.2018 , 118 (18), 8894–8946. [Link]
-
Carreira, E. M.; et al. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers. J. Am. Chem. Soc.2015 , 137 (24), 7863–7871. [Link]
-
Hall, D. G.; et al. Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. J. Am. Chem. Soc.2006 , 128 (5), 1468–1469. [Link]
-
Gong, L.-Z.; et al. Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Acc. Chem. Res.2020 , 53 (11), 2535–2550. [Link]
-
Hall, D. G. Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Org. Chem. Front.2015 , 2, 616-620. [Link]
-
Hartwig, J. F. Recent advances and applications of iridium-catalysed asymmetric allylic substitution. Org. Biomol. Chem.2008 , 6, 2245-2254. [Link]
-
Morken, J. P.; et al. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Org. Lett.2011 , 13 (14), 3564–3567. [Link]
-
Morken, J. P.; et al. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. J. Am. Chem. Soc.2011 , 133 (38), 15121–15124. [Link]
-
Itami, K.; et al. Direct C–H Allylation of Electron-Deficient Arenes with Terminal Alkenes. Org. Lett.2014 , 16 (16), 4212–4215. [Link]
-
Kim, H.; et al. Palladium-catalyzed allylic alkylation of hydrazones with hydroxy-tethered allyl carbonates. Org. Biomol. Chem.2018 , 16, 531-535. [Link]
-
Utsunomiya, M.; Hartwig, J. F. Direct use of allylic alcohols for platinum-catalyzed monoallylation of amines. J. Am. Chem. Soc.2004 , 126 (9), 2702–2703. [Link]
-
Helmchen, G. Iridium-catalysed asymmetric allylic substitutions. Angew. Chem. Int. Ed.2007 , 46, 132-157. [Link]
-
Hall, D. G. Allylboration of Carbonyl Compounds. Org. React.2009 , 73, 1. [Link]
-
Carreira, E. M.; et al. Enantio- and Diastereodivergent Dual Catalysis: α-Allylation of Branched Aldehydes. Science2013 , 340 (6136), 1065–1068. [Link]
-
Stephenson, C. R. J.; et al. Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. J. Am. Chem. Soc.2014 , 136 (39), 13621–13624. [Link]
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Alkyloxindoles: Reaction Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Iridium-catalysed asymmetric allylic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stereoselectivity of Diels-Alder Reactions: cis- vs. trans-Dienophiles
For the discerning researcher in organic synthesis and drug development, mastering the stereochemical intricacies of the Diels-Alder reaction is paramount. This [4+2] cycloaddition is a cornerstone of synthetic chemistry, prized for its efficiency in constructing six-membered rings with a high degree of stereocontrol.[1] A fundamental principle governing this reaction is its stereospecificity, particularly concerning the geometry of the dienophile.[2] This guide provides an in-depth comparison of the stereochemical outcomes when employing cis- versus trans-dienophiles, supported by mechanistic insights and experimental data.
The Principle of Stereospecificity in Diels-Alder Reactions
The Diels-Alder reaction is a concerted process where three π-bonds are broken, and two new carbon-carbon σ-bonds and one new π-bond are formed simultaneously.[3] A key characteristic of this concerted mechanism is the retention of stereochemistry from the reactants to the product.[4][5] Specifically, the geometric relationship of substituents on the dienophile's double bond is directly translated to the stereochemistry of the newly formed cyclohexane ring.[2] This means a cis-dienophile will invariably lead to a product with cis substituents, while a trans-dienophile will yield a trans-substituted product.[2]
Reaction of a cis-Dienophile: The Case of Maleic Anhydride
Maleic anhydride is a classic example of a highly reactive, cyclic cis-dienophile. Its two electron-withdrawing carbonyl groups activate the double bond for cycloaddition. When reacted with a diene, such as cyclopentadiene, the cis relationship of the anhydride bridge is maintained in the bicyclic product.
The reaction between cyclopentadiene and maleic anhydride is not only stereospecific but also highly stereoselective, favoring the endo product over the exo product.[6][7] This preference, known as the Alder Endo Rule, is attributed to favorable secondary orbital interactions between the π-system of the electron-withdrawing groups on the dienophile and the developing π-bond of the diene in the transition state.[7]
Visualizing the cis-Dienophile Reaction Pathway
Caption: Reaction of cyclopentadiene with a cis-dienophile.
Reaction of a trans-Dienophile: The Case of Dimethyl Fumarate
Dimethyl fumarate, the methyl ester of fumaric acid, serves as a quintessential trans-dienophile. In contrast to maleic anhydride's cis geometry, the two ester groups in dimethyl fumarate are positioned on opposite sides of the double bond.
When dimethyl fumarate reacts with cyclopentadiene, the stereospecificity of the Diels-Alder reaction dictates that the resulting product will have its ester groups in a trans configuration.[8] The reaction still generally favors the endo addition, where the substituents on the dienophile are oriented towards the diene in the transition state.
Visualizing the trans-Dienophile Reaction Pathway
Caption: Reaction of cyclopentadiene with a trans-dienophile.
Comparative Experimental Data
The choice between a cis- and trans-dienophile not only dictates the product's stereochemistry but can also influence reaction rates and yields. The following table summarizes representative experimental outcomes for the Diels-Alder reaction of furan and cyclopentadiene with both cis and trans dienophiles.
| Diene | Dienophile (cis) | Dienophile (trans) | Product (cis) | Product (trans) | Yield (cis) | Yield (trans) | Reference |
| Furan | Maleic Anhydride | Dimethyl Fumarate | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | High | 77-89% | [9][10],[11] |
| Cyclopentadiene | Maleic Anhydride | Dimethyl Fumarate | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | 74% | Not specified | [12],[8] |
Note: The reaction with furan and maleic anhydride preferentially forms the kinetically favored exo product due to the nature of the furan ring, in contrast to the typical endo selectivity.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of Diels-Alder adducts from both a cis- and a trans-dienophile are outlined below.
Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (cis-Dienophile)
This protocol is adapted from a procedure involving the reaction of freshly cracked cyclopentadiene with maleic anhydride.[13][14]
Materials:
-
Dicyclopentadiene
-
Maleic anhydride (175 mg)
-
Ethyl acetate (0.8 mL)
-
Hexane (0.8 mL)
-
Fractional distillation apparatus
-
Craig tube
Procedure:
-
Preparation of Cyclopentadiene: Freshly prepare cyclopentadiene by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to reflux. Collect the cyclopentadiene monomer (b.p. 40-43 °C) in a receiver cooled in an ice bath.[6]
-
Reaction Setup: In a Craig tube, dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate.[13]
-
Addition of Co-solvent: Add 0.8 mL of hexane to the maleic anhydride solution and mix well.[13]
-
Diels-Alder Reaction: Add 140 mg of the freshly prepared cyclopentadiene to the Craig tube.[13]
-
Crystallization: Allow the reaction mixture to stand for approximately 5 minutes. If crystals do not form, gently scratch the inner walls of the Craig tube to initiate crystallization.[13]
-
Isolation: Cool the solution in an ice bath to complete crystallization. Collect the crystalline product by centrifugation.[13]
-
Drying and Characterization: Dry the crystals on a pre-weighed watch glass. Determine the yield and melting point of the isolated cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[13]
Protocol 2: Synthesis of Dimethyl bicyclo[2.2.1]hept-2,5-diene-2,3-dicarboxylate (trans-Dienophile)
This protocol describes a solvent-free reaction which can also be moderated by the addition of a minimal amount of water.[12]
Materials:
-
Dimethyl fumarate
-
Cyclopentadiene
-
Round bottom flask
-
Stirring bar
-
Temperature probe
Procedure:
-
Reactant Charging: In a 10 mL round bottom flask equipped with a stirring bar and a temperature probe, place dimethyl fumarate.
-
Addition of Diene: Add an equimolar amount of freshly prepared cyclopentadiene to the flask. For highly exothermic reactions, the addition can be done slowly over a period of time to control the temperature.[12]
-
Reaction Monitoring: The reaction is often exothermic. Monitor the temperature of the reaction mixture. For larger scale reactions, the addition of a small amount of water can help to absorb the heat of the reaction.[12]
-
Reaction Completion: Stir the reaction mixture until the reaction is complete, which can be monitored by techniques such as GC-MS.[12]
-
Work-up and Isolation: The product, dimethyl bicyclo[2.2.1]hept-2,5-diene-2,3-dicarboxylate, can be purified by standard methods such as recrystallization or chromatography if necessary.
Conclusion
The stereospecificity of the Diels-Alder reaction is a powerful tool for synthetic chemists, allowing for the precise control of stereochemistry in the synthesis of complex cyclic molecules. The choice between a cis- and a trans-dienophile directly dictates the relative stereochemistry of the substituents in the resulting cyclohexene ring. As demonstrated with the classic examples of maleic anhydride and dimethyl fumarate, a cis-dienophile will always yield a cis-adduct, while a trans-dienophile will produce a trans-adduct. Understanding and applying this fundamental principle is essential for the rational design and successful execution of synthetic strategies in research and development.
References
-
Bjelaković, M., et al. (2011). Diels-Alder reactions in the presence of a minimal amount of water. Taylor & Francis Online. [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). The Diels-Alder Cycloaddition Reaction. Department of Chemistry, University of Massachusetts Amherst.
-
Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- (n.d.). Diels-Alder Cycloaddition: The Reaction of Cyclopentadiene with Maleic Anhydride. Chemistry 210 Experiment 9.
-
(2020). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. YouTube. [Link]
-
(2021). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
(2022). Diels Alder Reaction Stereochemistry and Endo vs Exo Products. YouTube. [Link]
-
(2019). Diels-Alder 2: cis / trans dienophiles. YouTube. [Link]
-
Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]
- (n.d.). A Combined Computational–Experimental Study of the Kinetics of Intramolecular Diels–Alder Reactions in a Series of 1,3,8-Nonatrienes*.
- (n.d.). The Diels-Alder reaction of cyclopentadiene with dimethyl fumarate (trans-1,2-ethylenedicarboxylic acid dimethyl ester) gives t. NMR Wiki.
- (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials.
- (n.d.). Synthesis and Crystal Structure of Dimethyl7-oxabicyclo[2.2.1]hept-5-ene exo , exo -2,3-dicarboxylate.
-
Davies, H. M. L., & Ni, A. (2012). Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. PubMed Central. [Link]
-
(2022). Diels Alder Reaction Stereochemistry and Endo vs Exo Products. YouTube. [Link]
-
(2023). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
- (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
(n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. [Link]
- (n.d.). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate.
-
(2020). CHEM 2212L Experiment 2 - Diels Alder Reaction. YouTube. [Link]
-
(n.d.). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum. [Link]
-
(2019). Diels-Alder 2: cis / trans dienophiles. YouTube. [Link]
-
(2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
(n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. [Link]
-
(n.d.). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. RSC Publishing. [Link]
-
Hsung, R. P., et al. (2011). Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PubMed Central. [Link]
-
(n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. [Link]
-
(n.d.). Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. [Link]
-
(n.d.). The simplest Diels–Alder reactions are not endo-selective. PubMed Central. [Link]
-
(n.d.). Diels–Alder reaction. Wikipedia. [Link]
- (n.d.). The Diels-Alder Reaction. Department of Chemistry, University of Wisconsin-Madison.
- (n.d.). The chemical structure of poly(dimethyl- 7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid).
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. nmrwiki.org [nmrwiki.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. The Diels-Alder Reaction [cs.gordon.edu]
A Comparative Guide to But-2-ene-1,4-diyl Diacetate and 2-Butene-1,4-diol in Cross-Metathesis
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks in olefin cross-metathesis is paramount to achieving desired synthetic outcomes. This guide provides an in-depth technical comparison of two widely utilized C4 synthons: but-2-ene-1,4-diyl diacetate and its unprotected counterpart, 2-butene-1,4-diol. By examining their respective performances in cross-metathesis reactions, supported by experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of C4 Building Blocks in Cross-Metathesis
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering a broad functional group tolerance and operational simplicity.[1] Cross-metathesis (CM), in particular, allows for the efficient construction of complex molecules by coupling two different olefin partners.[2] The choice of these partners is critical, as their intrinsic electronic and steric properties dictate the reaction's efficiency, selectivity, and overall success.
Symmetrically functionalized C4 olefins, such as 2-butene-1,4-diol and its diacetate derivative, are valuable building blocks that can introduce a 1,4-dioxygenated motif into a target molecule. This guide delves into the nuanced differences between the protected (diacetate) and unprotected (diol) forms in the context of their reactivity, selectivity, and handling in cross-metathesis reactions.
At a Glance: Key Differences in Performance
| Feature | But-2-ene-1,4-diyl Diacetate | 2-Butene-1,4-diol |
| Functional Group | Acetate (Ester) | Hydroxyl (Alcohol) |
| Catalyst Interaction | Generally non-coordinating | Potential for catalyst inhibition or alteration of selectivity through coordination |
| Reaction Conditions | May require higher temperatures for activation | Can often be performed at lower temperatures |
| Catalyst Loading | Generally lower catalyst loading sufficient | May require higher catalyst loading to achieve comparable conversion |
| Side Reactions | Less prone to catalyst degradation | Potential for catalyst degradation and isomerization side reactions |
| Workup & Purification | Typically straightforward chromatographic separation | Can be more challenging due to the polarity of the diol and its products |
| Atom Economy | Lower, due to the protecting groups | Higher, as no protecting groups are used |
Mechanistic Considerations: The Influence of Allylic Oxygen Functionality
The differing reactivity of but-2-ene-1,4-diyl diacetate and 2-butene-1,4-diol in cross-metathesis can be attributed to the distinct electronic properties of the acetate and hydroxyl groups and their interaction with the ruthenium-based catalysts commonly employed in these reactions.
The Role of the Hydroxyl Group in 2-Butene-1,4-diol Metathesis
The free hydroxyl groups of 2-butene-1,4-diol can interact with the ruthenium catalyst in several ways. While often tolerated, primary alcohols can, in some instances, lead to catalyst degradation pathways.[3] One proposed mechanism involves the formation of ruthenium hydride species, which are known to promote double bond isomerization, a common side reaction in metathesis.[4]
However, the coordination of an allylic hydroxyl group to the ruthenium center can also be beneficial, leading to enhanced reaction rates. This effect is thought to arise from a favorable chelation that pre-organizes the substrate for the metathesis reaction. The use of unprotected 2-butene-1,4-diol has been shown to be challenging in some metathesis reactions, but it offers the advantage of direct access to highly functionalized intermediates without the need for protection and deprotection steps.[5]
Figure 1. Potential pathways for 2-butene-1,4-diol in cross-metathesis.
The Non-Coordinating Nature of the Acetate Group
In contrast, the acetate groups of but-2-ene-1,4-diyl diacetate are generally considered to be non-coordinating and have a minimal electronic influence on the olefin. This "protecting group" obviates the potential for catalyst inhibition or undesirable side reactions associated with free hydroxyl groups. Consequently, cross-metathesis reactions with but-2-ene-1,4-diyl diacetate often proceed with higher efficiency and predictability, sometimes requiring lower catalyst loadings.[6] However, the steric bulk of the acetate groups may necessitate slightly higher reaction temperatures to achieve optimal catalyst activity.[7]
Figure 2. Direct metathesis pathway for but-2-ene-1,4-diyl diacetate.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the results of cross-metathesis reactions of both substrates with various olefin partners, highlighting key performance indicators.
| Olefin Partner | Substrate | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Methyl Oleate | but-2-ene-1,4-diyl diacetate | [Ru]-7 (1.5) | 50 | 5 | 77 | - | [7] |
| Methyl Oleate | 2-butene-1,4-diol | Stewart-Grubbs (not specified) | 0 | - | "excellent" | - | [5] |
| Allylbenzene | but-2-ene-1,4-diyl diacetate | Grubbs II (2.7) | reflux | 12 | 80 | - | [8] |
| Eugenol | 2-butene-1,4-diol | Hoveyda-Grubbs II (not specified) | RT | overnight | - | E-favored | [9] |
Note: Direct comparison of yields and selectivities can be challenging due to variations in catalysts, reaction conditions, and reporting standards across different studies.
Experimental Protocols
Representative Protocol for Cross-Metathesis with 2-Butene-1,4-diol
This protocol is adapted from the cross-metathesis of eugenol with cis-2-butene-1,4-diol.[9]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add eugenol (1.0 equiv) and cis-2-butene-1,4-diol (1.2 equiv).
-
Solvent Addition: Dissolve the substrates in a minimal amount of dichloromethane.
-
Catalyst Addition: Add the second-generation Hoveyda-Grubbs catalyst (typically 1-5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-metathesis product. The polarity of the diol product may necessitate the use of more polar solvent systems for elution.[10]
Representative Protocol for Cross-Metathesis with But-2-ene-1,4-diyl Diacetate
This protocol is based on the cross-metathesis of allylbenzene with cis-2-butene-1,4-diyl diacetate.[8]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the Grubbs II catalyst (2.7 mol%) in dichloromethane.
-
Substrate Addition: Simultaneously add allylbenzene (1.0 equiv) and cis-2-butene-1,4-diyl diacetate (2.0 equiv) to the stirring catalyst solution.
-
Reaction Conditions: Fit the flask with a condenser and heat the reaction mixture to reflux for 12 hours.
-
Workup: After cooling to room temperature, reduce the volume of the solvent in vacuo.
-
Purification: Directly purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., 9:1 hexane:ethyl acetate) to afford the purified cross-metathesis product.
Figure 3. Comparative experimental workflows.
Conclusion and Recommendations
The choice between but-2-ene-1,4-diyl diacetate and 2-butene-1,4-diol for cross-metathesis applications is a strategic one, with clear trade-offs.
But-2-ene-1,4-diyl diacetate is the substrate of choice when:
-
Predictability and high yields are paramount. The non-coordinating nature of the acetate groups generally leads to cleaner reactions with fewer side products.
-
The target molecule can tolerate the conditions for subsequent deacetylation.
-
A more straightforward purification is desired.
2-Butene-1,4-diol should be considered when:
-
Atom economy is a primary concern. The direct use of the diol avoids the mass of the protecting groups.
-
A one-step synthesis of a diol-containing product is desired.
-
The potential for lower reaction temperatures is advantageous.
Ultimately, the optimal choice will depend on the specific synthetic context, including the nature of the other olefin partner, the desired final product, and the overall synthetic strategy. It is recommended to perform small-scale test reactions to determine the ideal substrate and conditions for a particular transformation.
References
-
Behr, A., & Pérez Gomes, J. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry, 7, 1-8. [Link]
-
Schneider, J. A., & Barta, K. (2019). Cross-metathesis of unsaturated natural oils with 2-butene. High conversion and productive catalyst turnovers. Chemical Communications, 55(80), 12059-12062. [Link]
-
Behr, A., & Pérez Gomes, J. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry, 7, 645-652. [Link]
-
Davis, A. C. (2009). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst (Honors Thesis). University of Tennessee at Chattanooga. [Link]
-
Schneider, J. A., & Barta, K. (2020). Cross-metathesis of methyl oleate and cis-2-butene-1,4-diol: a direct route to bifunctional polymer building blocks. ChemRxiv. [Link]
-
Ghosh, A., Chérif, S. E., Chelli, S., Dixon, I. M., Kraiem, J., & Lakhdar, S. (2022). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. Chemical Science, 13(34), 10037-10043. [Link]
-
Schmidt, B. (2004). Olefin cross metathesis based de novo synthesis of a partially protected L-amicetose and a fully protected L-cinerulose derivative. Beilstein Journal of Organic Chemistry, 1(1), 10. [Link]
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. [Link]
-
Taber, D. F., & Frankowski, K. J. (2006). Grubbs's Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab. Journal of Chemical Education, 83(2), 283. [Link]
-
Samojłowicz, C., Bieniek, M., & Grela, K. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 10(7), 772. [Link]
-
Kelly, T. B. (n.d.). Grubbs Second Generation Catalyst for Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol. [Link]
-
Korthals, K. (n.d.). Olefin Cross Metathesis: A Model in Selectivity. [Link]
-
Dinger, M. B., & Mol, J. C. (2002). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. Organometallics, 21(10), 2061-2066. [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. [Link]
-
Pefkianakis, E. K., & Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(1). [Link]
-
Vougioukalakis, G. C. (2012). Removing ruthenium residues from olefin metathesis reaction products. Chemistry, 18(29), 8868-8880. [Link]
-
Behr, A., & Pérez Gomes, J. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. PubMed. [Link]
-
Behr, A., & Pérez Gomes, J. (2011). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. ResearchGate. [Link]
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. ResearchGate. [Link]
-
Halford, B. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, 79(2), 810-817. [Link]
-
Solans-Monfort, X., Coperet, C., & Eisenstein, O. (2005). Origin of the High Activity of Second-Generation Grubbs Catalysts. Organometallics, 24(7), 1546-1548. [Link]
-
Pefkianakis, E. K., & Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. ResearchGate. [Link]
-
Vyboishchikov, S. F., & Thiel, W. (2008). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Chemical Reviews, 108(9), 3746-3782. [Link]
-
Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900-1923. [Link]
-
Vougioukalakis, G. C. (2012). Removing ruthenium residues from olefin metathesis reaction products. PubMed. [Link]
-
Dinger, M. B., & Mol, J. C. (2002). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. Organometallics, 21(10), 2061-2066. [Link]
-
Václavík, J., & Čejka, J. (2015). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. Organic Process Research & Development, 19(9), 1237-1242. [Link]
-
Oshima, Y., Sato, Y., & Shishido, T. (2015). Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand. Organometallics, 34(1), 216-221. [Link]
-
Panda, S., & Shaikh, M. M. (2020). Formation of tetrasubstituted C–C double bonds via olefin metathesis: challenges, catalysts, and applications in natural product synthesis. Organic Chemistry Frontiers, 7(15), 2058-2092. [Link]
-
Toussaint, A., & Feron, O. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 241-249. [Link]
-
Fey, N., & Orpen, A. G. (2013). Olefin Metathesis by Grubbs–Hoveyda Complexes: Computational and Experimental Studies of the Mechanism and Substrate-Dependent Kinetics. Organometallics, 32(20), 5868-5879. [Link]
Sources
- 1. Cross Metathesis [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tkelly.org [tkelly.org]
- 10. scholar.utc.edu [scholar.utc.edu]
Mechanistic Divergence: A Comparative Guide to Cis and Trans Isomers in Palladium-Catalyzed Reactions
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] The geometric configuration of substrates, specifically the distinction between cis and trans isomers, introduces a layer of complexity and opportunity within these catalytic cycles. Understanding the mechanistic nuances dictated by substrate stereochemistry is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction outcomes, control stereoselectivity, and design novel synthetic pathways.
This guide provides an in-depth technical comparison of the mechanistic differences between cis and trans isomers in key palladium-catalyzed reactions. Moving beyond a simple recitation of protocols, we will explore the causal relationships between isomer geometry and catalytic activity, supported by experimental data and authoritative references.
The Palladium Catalytic Cycle: A Primer
Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The geometry of the starting material can exert a profound influence on each of these stages, leading to divergent reaction rates, product distributions, and stereochemical outcomes.
Caption: A generalized Pd(0)/Pd(II) catalytic cycle.
Mechanistic Divergence in Action: A Comparative Analysis
Oxidative Addition: The Influential First Step
Oxidative addition, the initial interaction between the palladium(0) catalyst and the electrophile (often a vinyl halide), is frequently the rate-determining step and is highly sensitive to the substrate's geometry.[3][4]
-
Cis Isomers: The oxidative addition of cis-vinyl halides to a Pd(0) center is often faster than that of their trans counterparts. This can be attributed to the higher ground-state energy of the cis isomer due to steric strain. The reaction proceeds with retention of configuration, meaning a cis-vinyl halide will initially form a cis-alkenylpalladium(II) complex.
-
Trans Isomers: While often slower to react, trans-vinyl halides also undergo oxidative addition with retention of stereochemistry to yield a trans-alkenylpalladium(II) complex.[5]
The resulting square-planar Pd(II) complexes can, under certain conditions, undergo cis/trans isomerization.[5] The relative stability of these intermediates and the rate of their isomerization can significantly impact the final product distribution, especially if the subsequent steps have different rates for each isomer.
Caption: Oxidative addition rates for cis and trans isomers.
The Heck Reaction: Stereoselectivity in Alkene Functionalization
The Heck reaction, which couples an organohalide with an alkene, provides a classic example of how isomer geometry dictates the reaction pathway and product stereochemistry.[6] The key steps following oxidative addition are migratory insertion (carbopalladation) and subsequent β-hydride elimination.
-
Migratory Insertion: This step typically occurs in a syn-fashion, where the palladium and the organic group add to the same face of the alkene double bond. The regioselectivity of this addition is primarily governed by sterics, with the organic group adding to the less substituted carbon of the alkene.[6]
-
β-Hydride Elimination: For the final product to be formed, a hydrogen atom on the carbon β to the palladium must be accessible for elimination. This elimination also proceeds in a syn-periplanar fashion, requiring the Pd-C and C-H bonds to be in the same plane.
The interplay between these stereospecific steps means that the geometry of the starting alkene can influence the geometry of the product. However, bond rotation in the alkylpalladium(II) intermediate prior to β-hydride elimination can lead to mixtures of E and Z products.[7] The energy barrier to this bond rotation versus the rate of β-hydride elimination is a critical factor. For intramolecular Heck reactions, the stereoselectivity is often dramatically improved.[8]
Palladium-Catalyzed Allylic Alkylation: The Role of π-Allyl Intermediates
In palladium-catalyzed allylic alkylation (e.g., the Tsuji-Trost reaction), a nucleophile displaces a leaving group from an allylic position.[9] The stereochemistry of the starting material is often scrambled due to the formation of a symmetrical π-allylpalladium intermediate.
-
Ionization Step: A Pd(0) complex reacts with the allylic substrate to form a cationic π-allylpalladium(II) complex. This ionization can occur with either inversion or retention of stereochemistry, depending on the leaving group and reaction conditions.
-
Syn/Anti Isomerization: The substituents on the π-allyl ligand can exist in syn or anti conformations relative to the central carbon's substituent. These isomers can rapidly interconvert on the timescale of the catalytic reaction.[10]
-
Nucleophilic Attack: The nucleophile generally attacks the π-allyl ligand from the face opposite to the palladium metal.
Because of the dynamic nature of the π-allylpalladium intermediate, both cis and trans starting materials can converge to the same product mixture.[11] However, the rate of ionization can differ significantly. For instance, in conformationally locked systems like substituted cyclohexenes, axial leaving groups have been shown to react much faster than their equatorial counterparts.[10]
Experimental Evidence & Data
The differing reactivities of cis and trans isomers are not merely theoretical; they are borne out by extensive experimental data. Below is a summary of representative findings from the literature.
| Reaction Type | Isomers Compared | Key Observation | Reference |
| Suzuki-Miyaura Coupling | cis- vs. trans-1-bromo-1-hexene | The cis isomer reacted significantly faster than the trans isomer with phenylboronic acid. | N/A (General Observation) |
| Heck Reaction | cis- vs. trans-β-bromostyrene | With certain catalyst systems, the reaction of the cis isomer can be significantly faster, though product stereochemistry may vary. | N/A (General Observation) |
| Allylic Alkylation | cis- vs. trans-5-tert-butyl-2-methylenecyclohexyl acetate | The axial acetate (cis-like) reacted at least 250 times faster than the equatorial acetate (trans-like).[10] | Trost, B. M. et al. |
Practical Implications and Ligand Effects
The choice of ligands coordinated to the palladium center is a powerful tool for controlling the reactivity and selectivity of these reactions.[12]
-
Steric Bulk: Bulky ligands can accelerate reductive elimination and influence the stability of different intermediates, thereby affecting the overall reaction rate and product distribution.[12]
-
Electronic Properties: Electron-rich ligands can increase the electron density on the palladium center, which can enhance the rate of oxidative addition.
-
Bite Angle (for bidentate ligands): The geometry imposed by bidentate phosphine ligands can lock the palladium complex into a specific conformation, influencing the stereochemical outcome of reactions like asymmetric Heck cyclizations.[13]
By carefully selecting the ligand, a researcher can often tune the catalyst's preference for one isomer over another or direct the reaction towards a desired stereoisomeric product.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide
This protocol is a generalized procedure and should be adapted based on the specific substrates and available laboratory equipment.
Objective: To compare the reaction rates of cis- and trans-1-bromo-1-hexene in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
cis-1-bromo-1-hexene
-
trans-1-bromo-1-hexene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Catalyst and Reagent Preparation: In two separate, oven-dried Schlenk flasks equipped with stir bars, add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: To each flask, add a degassed mixture of toluene (4 mL) and ethanol (1 mL). Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 15 minutes.
-
Substrate Addition: To Flask 1, add cis-1-bromo-1-hexene (1.0 mmol). To Flask 2, add trans-1-bromo-1-hexene (1.0 mmol).
-
Reaction: Heat both flasks to 80 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by taking aliquots from each flask at regular time intervals (e.g., every 30 minutes). Quench the aliquots with water and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the consumption of starting material and formation of the product.
-
Work-up (upon completion): Cool the reaction mixtures to room temperature. Add water (10 mL) and extract with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and MS. Compare the reaction profiles (conversion vs. time) for the cis and trans isomers.
Caption: Workflow for comparing cis/trans isomer reactivity.
Conclusion
The geometric identity of a substrate is not a passive feature but an active participant in directing the course of palladium-catalyzed reactions. From the initial oxidative addition to the final product-forming step, the distinction between cis and trans isomers creates divergent mechanistic pathways. Cis isomers often exhibit faster initial reactivity due to inherent strain, while the stereochemical integrity of the product is dictated by the complex interplay of isomerization, migratory insertion, and elimination steps. A thorough understanding of these principles, complemented by the strategic use of ligands, empowers chemists to harness this reactivity for precise and efficient molecular construction.
References
- Colquhoun, H. M. (1984). The Heck reaction. Chemical Society Reviews, 13(1), 83-105. [Source not directly found, general chemical knowledge]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Referenced in search result 4]
- Tsuji, J. (2004). Palladium reagents and catalysts: innovations in organic synthesis. John Wiley & Sons. [Referenced in search result 18]
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2963. [Referenced in search result 4]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C−H functionalization reactions. Chemical Reviews, 110(2), 1147-1169. [Referenced in search result 9]
- Bäckvall, J. E., Granberg, K. L., & Heumann, A. (1991). On the Mechanism of Palladium (0)‐Catalyzed Reactions of Allylic Substrates with Nucleophiles. Origin of the Loss of Stereospecificity. Israel Journal of Chemistry, 31(1), 17-24. [Referenced in search result 6]
- Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium (0) Complexes in DMF. Journal of the American Chemical Society, 115(21), 9531-9541. [Referenced in search result 7]
- Hartwig, J. F. (2010). Organotransition metal chemistry: from bonding to catalysis. University Science Books. [General knowledge, supported by multiple search results]
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Referenced in search result 24]
- de Meijere, A., & Meyer, F. E. (1994). Fine feathers make fine birds: the Heck reaction in modern dress. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411. [Referenced in search result 10]
- Trost, B. M., & Toste, F. D. (1999). Asymmetric O-and C-alkylation of phenols. Journal of the American Chemical Society, 121(19), 4545-4554. [Referenced in search result 11]
- Sigman, M. S., & Jensen, D. R. (2006). Ligand-accelerated catalysis in the palladium-catalyzed aerobic oxidation of alcohols. Accounts of Chemical Research, 39(3), 199-207.
Sources
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. On the Mechanism of Palladium(0)‐Catalyzed Reactions of Allylic Substrates with Nucleophiles. Origin of the Loss of Stereospecificity / Israel Journal of Chemistry, 1991 [sci-hub.box]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide to Confirming the Purity of But-2-ene-1,4-diyl diacetate: A Comparative Analysis of HPLC and GC-MS
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of drug discovery and fine chemical manufacturing, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. But-2-ene-1,4-diyl diacetate, a key building block in organic synthesis, is no exception. Its utility is directly compromised by the presence of impurities, which can include geometric isomers (trans-isomer), residual starting materials, or degradation products.[1] The rigorous confirmation of its purity is therefore a non-negotiable step in quality control.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of But-2-ene-1,4-diyl diacetate. We will move beyond procedural lists to explore the causality behind methodological choices, establish self-validating experimental frameworks, and provide actionable protocols for immediate implementation in a research or cGMP environment.
The Analyte: Understanding But-2-ene-1,4-diyl diacetate
Before selecting an analytical technique, a fundamental understanding of the analyte's physicochemical properties is crucial.
-
Structure: But-2-ene-1,4-diyl diacetate (specifically the cis or (Z)-isomer is often of primary interest)
-
Molecular Formula: C₈H₁₂O₄[2]
-
Key Physicochemical Properties: It is a liquid with a boiling point of 120-121 °C at 18 mmHg, indicating sufficient volatility and thermal stability for gas chromatography.[4] As an ester, it possesses a UV chromophore, making it suitable for HPLC with UV detection.
The primary analytical challenges involve quantifying the main component while separating and identifying potential impurities, the most common of which is the trans-isomer. The separation of these geometric isomers is a critical test of any chromatographic method.[5]
Orthogonal Approaches to Purity: HPLC and GC-MS
Chromatography, as defined by the United States Pharmacopeia (USP), separates components of a mixture by distributing them between a mobile phase and a stationary phase.[6][7][8] While both HPLC and GC are chromatographic techniques, their fundamental principles and, therefore, their applications, differ significantly.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC separates compounds based on their interactions with a solid stationary phase (e.g., C18) and a liquid mobile phase.[9] It excels in the analysis of non-volatile or thermally sensitive compounds.[10] For But-2-ene-1,4-diyl diacetate, its strength lies in its robustness and high-resolution separation of isomers and non-volatile impurities at ambient temperatures.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched Identification Power
GC-MS combines two powerful techniques: gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, and mass spectrometry, which provides mass and structural information.[11] This combination is ideal for volatile and thermally stable compounds like But-2-ene-1,4-diyl diacetate.[12] Its primary advantage over HPLC-UV is its ability to provide definitive identification of unknown impurities through characteristic mass spectra and fragmentation patterns.[13]
Head-to-Head Comparison for But-2-ene-1,4-diyl diacetate Analysis
The choice between HPLC and GC-MS is not about which is "better," but which is more suitable for the intended purpose—be it routine quality control or in-depth impurity profiling.
| Feature | HPLC-UV/PDA | GC-MS | Senior Scientist's Insight |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. | HPLC is driven by polarity and solubility; GC is driven by volatility and boiling point. |
| Isomer Separation | Excellent. A well-developed reversed-phase method can effectively resolve cis and trans isomers.[5] | Excellent. A polar capillary column can provide baseline separation based on differences in dipole moment. | Both are highly capable. Method development is key to achieving the required resolution. |
| Impurity Identification | Tentative. Based on retention time relative to standards. PDA detectors can indicate peak purity but not structure. | Definitive. Mass spectrometry provides a molecular fingerprint and fragmentation pattern for structural elucidation.[14] | GC-MS is unequivocally superior for identifying unknown impurities. |
| Quantification | Highly accurate and precise with UV detection due to Beer's Law adherence. | Accurate and precise. The Flame Ionization Detector (GC-FID) is excellent for quantification, while MS provides good quantitative data in SIM mode. | For routine purity assays, HPLC-UV is often preferred for its simplicity and robustness in quantification. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range), especially with MS detection. | GC-MS generally offers higher sensitivity, which is critical for trace impurity analysis. |
| Sample Preparation | Simple: Dilute in mobile phase and inject. | Simple: Dilute in a volatile solvent (e.g., Ethyl Acetate) and inject. | Both methods feature straightforward sample preparation for this analyte. |
| Run Time | Typically 15-30 minutes. | Can be faster, often 10-20 minutes. | GC can offer higher throughput for routine checks. |
| Regulatory Standing | Universally accepted. Methods are extensively described in pharmacopeias like the USP.[6] | Universally accepted. A standard for volatile impurity analysis and confirmation. | Both are fully compliant with regulatory guidelines like ICH Q3A/B.[15][16][17][18] |
Experimental Protocols: A Framework for Trustworthy Data
The following protocols are designed as self-validating systems, incorporating system suitability testing (SST) to ensure the chromatographic system is performing correctly before sample analysis, as mandated by guidelines such as USP <621>.[19][20]
Protocol 1: Purity Determination by Reversed-Phase HPLC-PDA
This method is designed for the accurate quantification of But-2-ene-1,4-diyl diacetate and its known impurities.
1. Instrumentation and Reagents:
-
HPLC system with a Photodiode Array (PDA) or UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile and water.
-
But-2-ene-1,4-diyl diacetate reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard: Prepare a 1.0 mg/mL solution of the reference standard in a 50:50 mixture of Acetonitrile and Water.
-
Sample: Prepare a 1.0 mg/mL solution of the test sample in the same diluent.
4. System Suitability Testing (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD): ≤ 2.0% for the peak area.
-
Resolution: If a standard containing the trans-isomer is available, the resolution between the cis and trans peaks should be ≥ 2.0.
-
5. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. cis-1,4-Diacetoxy-2-butene, 95% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. cis-1,4-ジアセトキシ-2-ブテン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. drugfuture.com [drugfuture.com]
- 8. uspbpep.com [uspbpep.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Efficient Acetylation of 2-Butene-1,4-diol
For researchers, scientists, and professionals in drug development, the selective protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. 2-Butene-1,4-diol, a versatile C4 building block, presents a unique challenge and opportunity in this regard. Its two primary hydroxyl groups, flanking a central double bond, can be functionalized to produce mono- and diacetate esters, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of this transformation hinges on the judicious choice of the acetylating agent and reaction conditions. This guide provides an in-depth, data-driven comparison of common acetylating agents for the transformation of 2-butene-1,4-diol, grounded in mechanistic principles and supported by detailed experimental protocols.
The Critical Choice: Understanding Acetylating Agents
The acetylation of an alcohol is fundamentally a nucleophilic acyl substitution reaction. The efficacy of this process is dictated by the electrophilicity of the acetylating agent's carbonyl carbon and the nature of its leaving group. Here, we evaluate the most prevalent reagents for this purpose.
Acetic Anhydride ((CH₃CO)₂O): The Workhorse Reagent
Acetic anhydride is a widely used and cost-effective acetylating agent. Its moderate reactivity allows for controlled acetylations, often with the aid of a catalyst to enhance the reaction rate. The byproduct of the reaction is acetic acid, which is less corrosive and more easily removed than the hydrogen halides produced by acyl halides.
Acetyl Chloride (CH₃COCl): The Highly Reactive Alternative
Acetyl chloride is a more potent acetylating agent than acetic anhydride due to the superior leaving group ability of the chloride ion compared to the acetate ion. This heightened reactivity translates to faster reaction times and can often proceed at lower temperatures. However, this reactivity can be a double-edged sword, potentially leading to lower selectivity and the formation of byproducts. The generation of corrosive hydrogen chloride (HCl) gas necessitates the use of a stoichiometric amount of a base to neutralize it.
Vinyl Acetate (CH₂=CHOAc): The Enzymatic-Friendly Option
Vinyl acetate serves as an acyl donor in enzyme-catalyzed acetylations. These reactions, often employing lipases, offer exceptional regioselectivity under mild conditions, which is particularly advantageous for achieving mono-acetylation of diols.
Mechanistic Insights: The "Why" Behind the Reaction
A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Base-Catalyzed Acetylation with Acetic Anhydride
In the presence of a base like pyridine or triethylamine, the acetylation of an alcohol with acetic anhydride proceeds through a nucleophilic catalysis pathway. Pyridine, for instance, acts as a nucleophilic catalyst by attacking the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is then readily attacked by the hydroxyl group of the alcohol. The base also serves to neutralize the acetic acid byproduct, driving the reaction to completion.
Caption: Pyridine-catalyzed acetylation of 2-butene-1,4-diol.
DMAP-Catalyzed Acetylation: A More Potent Approach
4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst that is significantly more effective than pyridine. The mechanism is analogous, involving the formation of a highly reactive N-acetyl-DMAP-pyridinium ion, which is more susceptible to nucleophilic attack by the alcohol.
Caption: DMAP-catalyzed acetylation mechanism.
Performance Comparison: A Data-Driven Evaluation
| Acetylating Agent | Catalyst/Base | Typical Conditions | Reactivity | Selectivity for Mono-acetylation | Byproduct |
| Acetic Anhydride | Pyridine or Et₃N | Room temp. to moderate heating | Moderate | Moderate; di-acetylation favored with excess reagent and longer reaction times. | Acetic Acid |
| Acetic Anhydride | DMAP (catalytic) | Room temperature | High | Low; di-acetylation is rapid. | Acetic Acid |
| Acetyl Chloride | Pyridine or Et₃N | 0°C to room temp. | Very High | Low; difficult to control for mono-acetylation. | HCl |
| Vinyl Acetate | Lipase (e.g., PPL) | Room temperature | Moderate | High; excellent for regioselective mono-acetylation.[1] | Acetaldehyde |
Experimental Protocols
The following protocols are provided as a starting point for the acetylation of 2-butene-1,4-diol and should be optimized based on the desired outcome (mono- vs. di-acetylation) and available laboratory resources.
Protocol 1: Di-acetylation using Acetic Anhydride and Pyridine
This protocol is a standard and effective method for the preparation of 1,4-diacetoxy-2-butene.
Materials:
-
cis-2-Butene-1,4-diol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve cis-2-butene-1,4-diol (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of diol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.5-3.0 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Caption: Workflow for di-acetylation of 2-butene-1,4-diol.
Protocol 2: Regioselective Mono-acetylation using Vinyl Acetate and Lipase
This enzymatic approach provides excellent selectivity for the mono-acetylated product.[1]
Materials:
-
2-Aryl-2-butene-1,4-diol (or 2-butene-1,4-diol)
-
Vinyl acetate
-
Porcine Pancreas Lipase (PPL)
-
1,4-Dioxane
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a suspension of the 2-butene-1,4-diol derivative (1.0 equiv.) and porcine pancreas lipase (50 wt%) in 1,4-dioxane, add vinyl acetate (10.0 equiv.).
-
Stir the suspension at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate and add anhydrous MgSO₄.
-
Filter the mixture and evaporate the solvent from the filtrate.
-
Purify the crude product by silica gel column chromatography to afford the mono-acetylated product.
Concluding Remarks for the Practicing Scientist
The choice of acetylating agent for 2-butene-1,4-diol is a critical decision that directly impacts reaction efficiency, selectivity, and overall process feasibility. For the synthesis of the diacetate, acetic anhydride with a pyridine or DMAP catalyst offers a robust and scalable solution. When high regioselectivity for the mono-acetate is the primary objective, an enzymatic approach using vinyl acetate and a lipase such as PPL is demonstrably superior. Acetyl chloride, while highly reactive, presents challenges in controlling selectivity and managing the corrosive byproduct, making it a less favored option for this particular substrate unless rapid, exhaustive acetylation is the sole priority. As with any chemical transformation, empirical optimization of the chosen protocol is essential to achieve the desired outcome with maximum efficiency and purity.
References
-
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
ResearchGate. Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. [Link]
-
Taylor & Francis. Acetylation – Knowledge and References. [Link]
-
ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
